Product packaging for Aripiprazole maleate(Cat. No.:CAS No. 129722-16-3)

Aripiprazole maleate

Cat. No.: B12964584
CAS No.: 129722-16-3
M. Wt: 564.5 g/mol
InChI Key: NNHYLMKWYUUVAI-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aripiprazole maleate is the salt form of Aripiprazole, a quinolinone derivative functioning as a dopamine system stabilizer. It is a third-generation atypical antipsychotic with a unique pharmacological profile as a partial agonist at dopamine D₂ and serotonin 5-HT 1A receptors, and an antagonist at serotonin 5-HT 2A receptors . This receptor activity modulates neurotransmission rather than causing complete blockade, which is the basis of its research value. Mechanism of Action: Aripiprazole's key mechanism lies in its partial agonism at D₂ receptors . It has high binding affinity for the D2 receptor but lower intrinsic activity than dopamine . In regions with excessive dopamine signaling (e.g., the mesolimbic pathway), it acts as a functional antagonist, reducing postsynaptic receptor activity . Conversely, in areas with low dopamine tone (e.g., the mesocortical pathway), it can exert a functional agonist effect, increasing signaling to normal levels . This "dimmer-switch" effect is central to its investigation for stabilizing dysregulated neural pathways. Its additional actions as a 5-HT 1A partial agonist and 5-HT 2A antagonist may contribute to effects on mood and a lower incidence of movement-related side effects in research models . Research Applications: This compound is a vital tool for preclinical research in neuropharmacology and psychiatry. Its primary research applications include investigating the pathophysiology and potential treatment mechanisms for several CNS disorders. These include schizophrenia , bipolar I disorder (for manic and mixed episodes) , and as an adjunct therapy for major depressive disorder . It is also used in studies related to irritability associated with autistic disorder and Tourette's syndrome . Pharmacokinetic Properties: Aripiprazole is well-absorbed with an oral bioavailability of approximately 87% . It has a long elimination half-life of about 75 hours, and steady-state concentrations are typically achieved within 14 days of dosing . The compound is extensively metabolized in the liver primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4, to an active metabolite, dehydro-aripiprazole . At therapeutic concentrations, both aripiprazole and its major metabolite are greater than 99% bound to serum proteins . NOTE: This product is provided for chemical and pharmacological research purposes only, strictly within laboratory settings. It is labeled "For Research Use Only" (RUO) and is unequivocally NOT intended for diagnostic, therapeutic, or any form of human or animal consumption. Handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31Cl2N3O6 B12964584 Aripiprazole maleate CAS No. 129722-16-3

Properties

CAS No.

129722-16-3

Molecular Formula

C27H31Cl2N3O6

Molecular Weight

564.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C23H27Cl2N3O2.C4H4O4/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;5-3(6)1-2-4(7)8/h3-6,8,16H,1-2,7,9-15H2,(H,26,29);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

NNHYLMKWYUUVAI-BTJKTKAUSA-N

Isomeric SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Aripiprazole Maleate

Strategies for Aripiprazole (B633) Salt Formation

The formation of a salt from the aripiprazole free base is a critical step to enhance its physicochemical properties. The selection of an appropriate counterion and the method of salt formation are pivotal in determining the final product's characteristics.

Solubilization-Crystallization Techniques for Maleate (B1232345) Salt Synthesis

The solubilization-crystallization method is a common and effective technique for the preparation of aripiprazole maleate. humanjournals.comepo.org This process generally involves dissolving the aripiprazole free base and maleic acid in a suitable solvent or solvent system. Subsequent crystallization, induced by cooling, evaporation, or the addition of an anti-solvent, yields the desired this compound salt. The choice of solvent is crucial and is determined by the solubility of both the free base and the resulting salt.

Studies have explored the solubility of aripiprazole in various solvents to optimize the crystallization process. ptfarm.plresearchgate.net The solubility of aripiprazole generally increases with temperature, a factor that is leveraged in the solubilization-crystallization process. ptfarm.pl The process of forming the maleate salt can also be achieved by reacting aripiprazole free base with a bicarboxylic acid anhydride (B1165640) in an aliphatic alcohol. google.com

Comparative Analysis of Dicarboxylic Acid Counterions in Salt Preparation

The choice of a dicarboxylic acid as a counterion significantly impacts the physicochemical properties of the resulting aripiprazole salt, particularly its solubility and dissolution rate. Research has been conducted to compare various dicarboxylic acid salts of aripiprazole, providing valuable insights into the structure-property relationships. humanjournals.comepo.orgresearchgate.net

A comparative study of aripiprazole salts with malonic acid, maleic acid, and succinic acid revealed significant differences in their water solubility. humanjournals.comepo.orgnih.gov The formation of these new solid phases was confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray powder diffraction (XRPD), and differential scanning calorimetry (DSC). humanjournals.comepo.org

The water solubility of these salts was found to be substantially higher than that of the aripiprazole free base. humanjournals.comepo.orgnih.gov The pH-solubility profiles also varied among the salts, with this compound exhibiting an inverted 'V' shape profile. humanjournals.comepo.org

CompoundWater Solubility (µg/mL)Dissolution in 45 min (%)
Aripiprazole0.07 ± 0.022.9 ± 0.4
This compound269.3 ± 6.918.4 ± 3.9
Aripiprazole Malonate3503.9 ± 37.419.5 ± 1.4
Aripiprazole Succinate (B1194679)729.4 ± 9.436.6 ± 4.0

Other studies have explored polycarboxylic acids such as citric acid, malic acid, and tartaric acid as counterions. nih.gov These salts also demonstrated a significant increase in solubility and dissolution rates compared to the aripiprazole free base. nih.gov For instance, the increase in water solubility for citrate, malate, and tartrate salts was 5562.8, 21,284.7, and 22,846.7 folds of aripiprazole, respectively. nih.gov

Advanced Synthetic Pathways for Aripiprazole Precursors

The synthesis of the aripiprazole core molecule is a multi-step process that requires careful control to ensure high yield and purity of the final product. The key reaction in many synthetic routes is a condensation reaction.

Condensation Reactions in Aripiprazole Core Synthesis

The most widely described synthetic route for aripiprazole involves the condensation reaction between 7-(4-halobutoxy)-3,4-dihydrocarbostyril and 1-(2,3-dichlorophenyl)piperazine (B491241) or its salt. researchgate.netresearchgate.netnih.gov This reaction forms the crucial ether linkage and connects the piperazine (B1678402) moiety to the quinolinone core.

The synthesis typically begins with the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with a 1,4-dihalobutane, such as 1,4-dibromobutane, to form 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. nih.gov This intermediate is then reacted with 1-(2,3-dichlorophenyl)piperazine in the presence of a base to yield aripiprazole. researchgate.netnih.gov An alternative approach involves reacting 4-chlorobutyl p-toluenesulfonate with 7-hydroxyquinolinone, followed by reaction with piperazine hydrochloride. google.com

Optimization of Reaction Conditions for Aripiprazole Yield and Purity

Optimizing the reaction conditions for the synthesis of aripiprazole is crucial for achieving high yield and purity, making the process industrially viable. ptfarm.plnih.gov Several parameters are manipulated to achieve the desired outcome, including the choice of base, solvent, and reaction time. researchgate.netresearchgate.net

Laboratory-scale syntheses have been performed to optimize the amounts of reactants, such as 1-(2,3-dichlorophenyl)piperazine hydrochloride, and reagents like sodium carbonate, as well as the volume of solvent (e.g., ethanol) and the reaction time. ptfarm.plnih.govresearchgate.net These optimization studies, often guided by experimental designs, have achieved high conversion ratios of 90-99%. ptfarm.plnih.gov

The use of an inorganic basic compound, such as an alkali metal carbonate, in an aqueous medium has been shown to produce aripiprazole in high purity and yield. google.com One patented process describes heating a mixture of 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril and 1-(2,3-dichlorophenyl)piperazine monohydrochloride with potassium carbonate in water, resulting in a yield of 92.8% and a purity of 99%. google.com The reaction progress and product purity are typically monitored by High-Performance Liquid Chromatography (HPLC). ptfarm.plgoogle.com Through careful optimization, it is possible to achieve a conversion ratio of about 99% with a product purity of 99.5%. researchgate.net

Process Control and Characterization in Aripiprazole Manufacturing

Rigorous process control and thorough characterization are essential throughout the manufacturing of this compound to ensure the quality, consistency, and purity of the final product. A variety of analytical techniques are employed for this purpose.

During the manufacturing process, critical process parameters are monitored to maintain consistency between batches. jpsbr.org For the final API, several analytical methods are used for characterization. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are primary techniques for determining the assay and purity of aripiprazole, including the detection of any related substances or impurities. sigmaaldrich.comnih.gov

Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) are used for the identification of the compound. sigmaaldrich.com Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to characterize the thermal properties and polymorphic form of the aripiprazole salt. humanjournals.comnih.govdntb.gov.ua Powder X-ray Diffraction (PXRD) is another critical tool for identifying the crystalline form of the drug substance. humanjournals.comnih.gov These analytical methods collectively ensure that the manufactured this compound meets the required quality standards.

Recrystallization and Drying Process Control

The control of crystallization and subsequent drying is a critical step in the synthesis of aripiprazole, as it directly influences the final product's physical properties, such as crystal form, particle size, and purity. Different methodologies have been developed to produce specific crystalline forms of aripiprazole with desired characteristics.

A two-pass recrystallization process has been utilized to enhance reproducibility and control over particle size. google.com This method involves dissolving aripiprazole lauroxil, a derivative, in a primary solvent like isopropyl acetate (B1210297), followed by the addition of a second solvent such as n-heptane to induce a supersaturated state. google.com The solution's temperature is carefully controlled to target a specific onset temperature for crystallization, which is crucial for determining the final particle size distribution and surface area of the crystals. google.com

Alternative solvents can be employed to yield different crystalline forms. For instance, anhydride crystals of aripiprazole can be manufactured through recrystallization from ethanol (B145695). googleapis.com Another method involves dissolving aripiprazole in toluene, heating the solution, and then cooling it to precipitate Type D crystals of anhydrous aripiprazole. google.com

The drying process is equally critical, as it can impact the crystalline structure and moisture content. Recrystallized drug crystals may be dried under vacuum at room temperature, using a dry gas purge to facilitate the removal of processing solvents to acceptable levels. google.com In some processes, drying or heating can affect the distribution of crystalline forms and may even cause transformations from one form to another. googleapis.com For example, Type-I aripiprazole crystals can be prepared by heating aripiprazole hydrate (B1144303) at 80°C. googleapis.com Freeze-drying is another technique used, which has been shown to result in an acceptable water content without affecting the morphology or crystal form of milled aripiprazole monohydrate. nih.gov The hygroscopicity of certain anhydrous aripiprazole forms makes moisture control during drying and storage essential to prevent conversion to a less bioavailable hydrous form. google.com

Table 1: Aripiprazole Recrystallization and Drying Parameters

Parameter Method 1 Method 2 Method 3 Method 4
Process Two-Pass Recrystallization google.com Recrystallization googleapis.com Recrystallization google.com Freeze-Drying nih.gov
Primary Solvent Isopropyl acetate Ethanol Toluene -
Secondary/Anti-solvent n-Heptane - - -
Key Process Control Controlled cooling to a target onset temperature - Heating to dissolve, then cooling Lyophilization
Drying Method Vacuum drying with dry gas purge Heating at 80°C (for hydrate) Not specified Freeze-drying

| Resulting Form | Controlled particle size crystals | Type-I Anhydrous Crystals | Type D Anhydrous Crystals | Aripiprazole Monohydrate (stable form) |

Wet Grinding and Solidification Techniques

Wet grinding and subsequent solidification are essential downstream processes for achieving the desired particle size distribution and stability of aripiprazole formulations, particularly for long-acting injectables. The choice of milling technique significantly impacts the final product's characteristics. nih.gov

A comparative study between wet milling and jet pulverization for an aripiprazole microcrystalline injection revealed distinct outcomes. nih.gov The formulation prepared via wet milling exhibited a slight conversion of the crystal form and resulted in a wider particle size distribution, with a D50 value of 2.967 μm and a Span value of 3.457. nih.gov In contrast, the jet pulverization method produced a formulation with a D50 of 2.887 μm and a narrower particle size distribution, indicated by a Span value of 2.258. nih.gov This suggests that jet pulverization offers better control over particle size and crystal form stability. nih.gov

In the context of tablet manufacturing, wet granulation is a common technique. google.com This process involves blending aripiprazole with excipients, adding a granulation liquid like purified water, and then drying the wet granulate. google.com A key control in this process is to mill the granulate after it has been dried, typically in a fluid bed dryer with an inlet temperature around 65°C, to achieve uniform particle size distribution. google.com Milling the wet granulate before drying is explicitly avoided. google.com

Solidification techniques are employed to create a stable, solid matrix, effectively encapsulating the drug. mdpi.com This can be achieved through processes like freeze-drying, which solidifies the aripiprazole suspension into a stable cake. nih.gov The solidification process is designed to render the compound inert and reduce the mobility of the drug particles within the matrix, ensuring long-term stability. mdpi.com

Table 2: Comparison of Grinding Techniques for Aripiprazole

Parameter Wet Milling nih.gov Jet Pulverization nih.gov
Particle Size (D50) 2.967 μm 2.887 μm
Particle Size Distribution (Span) 3.457 (Wider) 2.258 (Narrower)
Impact on Crystal Form Slight conversion observed No significant conversion

| In Vitro Release Profile | Faster | Slower, similar to commercial product |

In-process Quality Control Indicators for Aripiprazole Preparations

Robust in-process quality control (IPC) is fundamental to ensure the consistent quality and performance of aripiprazole preparations. A range of indicators are monitored throughout the manufacturing process, from raw materials to the finished product.

For microcrystalline suspensions, critical quality attributes include the crystal form, water content, and particle size distribution. nih.gov Analytical techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier Transform Infrared Spectroscopy (FT-IR) are used to confirm that the desired crystal form is maintained throughout steps like grinding and freeze-drying. nih.govnih.gov Thermogravimetric Analysis (TGA) or Karl Fischer titration is employed to determine the water content, ensuring it remains within acceptable limits to prevent unwanted crystalline transformations. googleapis.comnih.gov

Particle size distribution is another key indicator, as it directly influences the drug's dissolution rate and bioavailability. nih.govnih.gov This is monitored to ensure consistency between batches. For solid dosage forms like tablets, in-process tests during the compression stage include average weight, hardness, thickness, and friability. jpsbr.org Post-compression, finished product tests such as disintegration time, dissolution, and assay (drug content) are performed. jpsbr.org For example, the Loss on Drying (LOD) for granules post-drying may be controlled to a range of 1.48-1.81 %. jpsbr.org

The purity of the active pharmaceutical ingredient is paramount. Stability-indicating high-performance liquid chromatography (HPLC) methods are developed and validated to quantify aripiprazole and detect any related substances or degradation products. scholarsresearchlibrary.comresearchgate.net The validation of these methods as per ICH guidelines includes assessing specificity, precision, linearity, accuracy, and establishing the limit of detection (LOD) and limit of quantitation (LOQ), which can be as low as 0.01% and 0.02%, respectively. scholarsresearchlibrary.comresearchgate.net

Table 3: Key In-process Quality Control Indicators for Aripiprazole

Quality Indicator Analytical Technique Purpose Acceptance Criteria Example
Crystal Form PXRD, DSC, FT-IR nih.govnih.gov To identify and confirm the correct polymorphic form. No change in crystal form of aripiprazole monohydrate during processing. nih.gov
Particle Size Distribution Laser Diffraction, Microscopy nih.gov To control dissolution and bioavailability. Similarity factor value >95 for cumulative distribution curves. nih.gov
Water Content / LOD TGA, Karl Fischer, LOD nih.govjpsbr.org To prevent conversion to hydrous forms and ensure granule quality. Dried granule LOD: 1.48-1.81 %. jpsbr.org
Purity / Related Substances HPLC scholarsresearchlibrary.comresearchgate.net To quantify impurities and degradation products. LOQ for impurities: ~0.02 %. scholarsresearchlibrary.com
Assay HPLC jpsbr.org To determine drug content and potency. 99.21 - 100.96 % of label claim. jpsbr.org
Tablet Hardness Hardness Tester jpsbr.org To ensure mechanical integrity of tablets. 4.4 - 7.3 Kp. jpsbr.org

| Dissolution | Dissolution Apparatus jpsbr.org | To assess drug release characteristics. | 100.00 % - 103.00 % released at specified time. jpsbr.org |

Preclinical Pharmacological Mechanisms of Aripiprazole

Dopaminergic System Interactions

Aripiprazole's interaction with the dopamine (B1211576) system is multifaceted, extending beyond simple receptor blockade to include partial agonism and functional selectivity. This nuanced activity is believed to contribute to its clinical efficacy and tolerability profile.

Dopamine D2 Receptor Partial Agonism and Adaptive Pharmacological Activity

Aripiprazole (B633) is distinguished by its partial agonist activity at dopamine D2 receptors. psychiatryonline.org Unlike traditional antipsychotics that act as full antagonists, aripiprazole has the capacity to act as either an agonist or an antagonist depending on the surrounding concentration of dopamine. psychiatryonline.orgclinicaltrials.gov In conditions of excessive dopaminergic activity, aripiprazole competes with dopamine and reduces receptor stimulation, thereby acting as a functional antagonist. psychiatryonline.orgpsychscenehub.com Conversely, in a low dopamine environment, it provides sufficient receptor stimulation to maintain a near-normal level of dopaminergic tone, functioning as an agonist. psychiatryonline.orgpsychscenehub.com This "dopamine system stabilizer" property is a key aspect of its mechanism. psychscenehub.com

This adaptive pharmacology is supported by preclinical studies demonstrating that aripiprazole exhibits antagonist properties in animal models of dopaminergic hyperactivity and agonist properties in models of dopaminergic hypoactivity. europa.eu Aripiprazole demonstrates a high affinity for D2 receptors, with Ki values reported to be approximately 0.34 nM. psychscenehub.comnih.govdrugbank.com Despite this high affinity and the potential for high receptor occupancy (up to 95% in the striatum at therapeutic doses), it is associated with a low incidence of extrapyramidal side effects. nih.gov This is attributed to its partial agonism, which avoids the complete blockade of D2 receptors seen with full antagonists. nih.gov

Binding Affinities of Aripiprazole at Dopamine Receptors

ReceptorBinding Affinity (Ki, nM)Reference
Dopamine D20.34 psychscenehub.comnih.govdrugbank.com
Dopamine D30.8 psychscenehub.comdrugbank.com
Dopamine D444 drugbank.com

D3 Receptor Agonism and Functional Selectivity

In addition to its well-characterized effects on D2 receptors, aripiprazole also exhibits a high affinity for dopamine D3 receptors, with a reported Ki value of 0.8 nM. psychscenehub.comdrugbank.com Similar to its action at D2 receptors, it is considered a partial agonist at D3 receptors. The concept of functional selectivity, or biased agonism, has been proposed to further explain aripiprazole's unique profile. nih.govnih.gov This theory suggests that aripiprazole can differentially activate intracellular signaling pathways upon binding to the D2 receptor. nih.govresearchgate.net

Preclinical studies have shown that aripiprazole can act as a potent partial agonist for certain D2 receptor-mediated signaling responses, such as the potentiation of arachidonic acid release, while acting as a weak partial agonist for others, like mitogen-activated protein kinase (MAPK) phosphorylation. researchgate.netoup.com Furthermore, unlike full agonists, aripiprazole does not appear to cause significant internalization of the D2L receptor. researchgate.net This differential engagement of signaling cascades may contribute to its therapeutic effects while minimizing certain adverse reactions.

Preclinical Modulation of Dopamine Synthesis and Neuronal Firing

Preclinical in vivo studies have demonstrated that aripiprazole can modulate dopamine synthesis and neuronal firing. It has been shown to act as an agonist at presynaptic D2 autoreceptors, which are involved in the negative feedback regulation of dopamine synthesis and release. oup.comresearchgate.net This action can lead to a reduction in dopamine synthesis and neuronal firing in hyperdopaminergic states. oup.comnih.gov

In contrast to typical antipsychotics like haloperidol (B65202), which tend to increase the firing rate of dopamine neurons in the ventral tegmental area (VTA), aripiprazole has been observed to cause a moderate reduction in dopaminergic activity. researchgate.netnih.gov Studies in rodent models have shown that aripiprazole can decrease the number of spontaneously active dopamine neurons in a hyperdopaminergic state without inducing depolarization block, a state of overexcitation-induced cessation of cell firing often seen with D2 antagonists. nih.gov Furthermore, aripiprazole has been found to preferentially reduce the bursting activity of VTA dopamine neurons, which is associated with a larger synaptic release of dopamine compared to single-spike firing. researchgate.net

Serotonergic System Interactions

Aripiprazole's pharmacological profile is also significantly influenced by its interactions with various serotonin (B10506) receptors. These interactions are thought to contribute to its broad spectrum of clinical efficacy.

Serotonin 5-HT1A Receptor Partial Agonism

Aripiprazole is a potent partial agonist at the serotonin 5-HT1A receptor. researchgate.netpsychopharmacologyinstitute.com It binds with high affinity to this receptor, with reported Ki values ranging from 1.7 nM to 4.2 nM. psychscenehub.comdrugbank.comdrugbank.com In functional assays, aripiprazole demonstrates partial agonism at the human 5-HT1A receptor, with an Emax of 68% relative to serotonin. psychiatryonline.org This activity is believed to contribute to its anxiolytic, antidepressant, and cognitive-enhancing effects, as well as its low propensity to cause extrapyramidal symptoms. psychiatryonline.orgresearchgate.net

In vivo electrophysiology studies have shown that aripiprazole produces a dose-dependent reduction in the firing rate of serotonin-containing neurons in the dorsal raphe nucleus, an effect that is preventable and reversible by a selective 5-HT1A receptor antagonist. drugbank.com Furthermore, microdialysis studies in rodents have revealed that systemic administration of aripiprazole reduces extracellular serotonin levels in the medial prefrontal cortex, an effect absent in 5-HT1A knockout mice, further confirming its in vivo agonist activity at this receptor. nih.gov

Serotonin 5-HT2A Receptor Antagonism

Aripiprazole acts as an antagonist at serotonin 5-HT2A receptors. psychscenehub.compsychopharmacologyinstitute.com It displays a high affinity for this receptor, with Ki values reported to be around 3.4 nM. psychscenehub.comdrugbank.comdrugbank.com The antagonism of 5-HT2A receptors is a common feature of atypical antipsychotics and is thought to contribute to their efficacy against the negative symptoms of schizophrenia and their reduced risk of extrapyramidal side effects. researchgate.net

In preclinical studies, aripiprazole has been shown to potently block 5-HT2A receptor-mediated effects. For instance, it can reverse the elevation in extracellular 5-HT output in the medial prefrontal cortex induced by a 5-HT2A/2C receptor agonist. researchgate.netnih.gov The combination of 5-HT2A antagonism and D2 partial agonism is a cornerstone of aripiprazole's proposed mechanism of action, contributing to the stabilization of both the dopamine and serotonin systems. europa.eunih.gov

Binding Affinities of Aripiprazole at Serotonin Receptors

ReceptorBinding Affinity (Ki, nM)Reference
5-HT1A1.7 - 4.2 psychscenehub.comdrugbank.comdrugbank.com
5-HT2A3.4 psychscenehub.comdrugbank.comdrugbank.com
5-HT2B0.36 psychscenehub.com
5-HT2C15 drugbank.comdrugbank.com
5-HT739 drugbank.comdrugbank.com

Affinity for 5-HT2B and 5-HT7 Receptors

Aripiprazole demonstrates a complex interaction profile with several serotonin receptor subtypes, notably the 5-HT2B and 5-HT7 receptors. It possesses a particularly high binding affinity for the 5-HT2B receptor, with reported Ki values as low as 0.36 nM. psychscenehub.com In fact, among the various receptors it targets, aripiprazole often shows its highest affinity for the 5-HT2B receptor. nih.govnih.gov Functionally, preclinical studies have characterized its activity at this receptor as that of an inverse agonist. nih.govresearchgate.net

The compound also interacts with the 5-HT7 receptor, for which it displays a high to moderate affinity. nih.goveuropa.euresearchgate.net In functional assays using 5-HT7 stable transfectants, aripiprazole demonstrated barely measurable intrinsic activity on its own. researchgate.net However, it effectively blocked the effects of serotonin, consistent with antagonist activity at this receptor. researchgate.netresearchgate.net This antagonism of 5-HT7 receptors may contribute to some of the pro-cognitive and antidepressant effects observed in preclinical models. psychscenehub.com

Binding Affinity of Aripiprazole at Serotonin Receptors
ReceptorBinding Affinity (Ki)Functional Activity
5-HT2B0.36 nM psychscenehub.comInverse Agonist nih.govresearchgate.net
5-HT7Moderate Affinity europa.euresearchgate.netAntagonist researchgate.netresearchgate.net

Other Neurotransmitter System Engagements in Preclinical Models

Aripiprazole exhibits moderate affinity for alpha-1 (α1) adrenergic receptors, with Ki values reported in the range of 25-35 nM. researchgate.net Its functional activity at these receptors is characterized as antagonism. nih.goveuropa.eu This antagonistic action at α1-adrenergic receptors is a recognized pharmacological property that has been noted to potentially enhance the effects of certain antihypertensive agents in preclinical contexts. europa.eu

In contrast to its activity at dopaminergic, serotonergic, and adrenergic receptors, aripiprazole shows no appreciable or negligible affinity for cholinergic muscarinic receptors. europa.euresearchgate.netnih.gov This lack of interaction with the muscarinic system is a distinguishing feature of its pharmacological profile and differentiates it from some other antipsychotic agents. researchgate.net

Preclinical research demonstrates that aripiprazole can modulate glutamatergic neurotransmission. In in vitro studies using isolated nerve terminals (synaptosomes) from the rat prefrontal cortex, aripiprazole and its human metabolite, OPC-14857, potently inhibited the evoked release of glutamate (B1630785) in a concentration-dependent manner. nih.gov This inhibition was associated with a reduction of sodium ion (Na+) influx and depolarization, which in turn decreased the activation of N- and P/Q-type voltage-dependent calcium channels. nih.gov The effect appears to be presynaptic, as aripiprazole did not affect glutamate release induced directly by a calcium ionophore (ionomycin), suggesting it does not interfere with the release process after calcium entry. nih.gov

The mechanism for this glutamate modulation appears to involve other receptors. The inhibitory effect of aripiprazole on glutamate release was blocked by a dopamine D2 receptor antagonist (haloperidol) and a 5-HT1A receptor antagonist (WAY100635), indicating that its action is likely mediated through the activation of these receptors. nih.gov Further investigation suggests the involvement of a protein kinase A (PKA) signaling cascade. nih.gov Additionally, in vivo studies have shown that local administration of aripiprazole into the medial prefrontal cortex can reduce the enhanced glutamate release induced by the NMDA receptor antagonist MK-801. nih.gov

Receptor Binding Kinetics and Dissociation Dynamics

Beyond simple binding affinity, the kinetics of how aripiprazole binds to and dissociates from dopamine receptors is a key aspect of its pharmacology. The rate at which a drug unbinds from its receptor target is referred to as its dissociation rate, which influences its residence time and target coverage. nih.gov

Computational Investigations of Ligand-Receptor Binding

Computational modeling and simulation studies have been instrumental in elucidating the molecular interactions between aripiprazole and its primary targets, particularly the dopamine D2 and D3 receptors. nih.govresearchgate.net These in silico approaches, including molecular docking and molecular dynamics (MD) simulations, have revealed that aripiprazole adopts an extended orthosteric pose within the D2 receptor (D2R), interacting with residues in both the orthosteric binding site (OBS) and a secondary binding pocket (SBP). nih.govresearchgate.net

Within the OBS, the 2,3-dichlorophenylpiperazine portion of aripiprazole orients itself parallel to the cell membrane, pointing toward transmembrane helix 5 (TM5). nih.gov Key interactions in this region involve a salt bridge between the charged nitrogen atom of the ligand and the highly conserved Asp1143.32 residue, a critical interaction for the binding of most dopaminergic ligands. nih.gov Further stabilization is achieved through hydrophobic interactions and T-stacking with various residues across multiple transmembrane domains, including TM2, TM3, and TM7. researchgate.netmdpi.com For instance, residues such as Tyr7.35 have been shown to form π-π stacking interactions with aripiprazole after its initial interaction with the extracellular loop 2 (ECL2) of the receptor. researchgate.net

MD simulations have provided a dynamic view of aripiprazole's binding process. At the D3 receptor, aripiprazole is shown to exhibit a slow monophasic dissociation. researchgate.net Computational analyses suggest a binding pathway where the ligand first interacts with ECL2 before engaging with Tyr7.35 through a stacking interaction, ultimately settling into its final binding pose. researchgate.net The stability of aripiprazole within the binding pocket is maintained by a network of interactions. For example, at D2-like receptors, residues from an "aromatic microdomain" (including Trp6.48, Phe6.51, and His6.55) are responsible for a majority of the ligand interactions. mdpi.com

Mutagenesis studies guided by these computational models have confirmed the importance of specific residues. Altering Val1153.33 in the D2R, for instance, was found to significantly decrease aripiprazole's binding affinity and efficacy, highlighting the sensitivity of the ligand to the specific architecture of the binding site. nih.gov

Table 1: Key Amino Acid Residues Involved in Aripiprazole-Receptor Binding
Receptor SubtypeInteracting Residue(s)Type of InteractionReference
Dopamine D2Asp1143.32Salt Bridge nih.gov
Dopamine D2Val1153.33Hydrophobic nih.gov
Dopamine D2, D3, D4Tyr7.43T-stacking mdpi.com
Dopamine D3Tyr7.35π-π stacking researchgate.net
Dopamine D2-likeTrp6.48, Phe6.51, Phe6.52, His6.55Aromatic/Hydrophobic mdpi.com

Biased Ligand Pharmacology and its Preclinical Implications

Aripiprazole's unique pharmacological profile extends beyond simple receptor affinity and is characterized by biased ligand pharmacology, also known as functional selectivity. nih.govnih.gov This concept describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another at the same receptor. Aripiprazole was one of the first antipsychotics identified to exhibit such properties at the dopamine D2 receptor, where it can act as a partial agonist for G protein-mediated signaling while simultaneously acting as an agonist or antagonist for β-arrestin-mediated pathways, depending on the specific cellular context. nih.govnih.gov

The preclinical implications of this biased signaling are significant. Research has focused on leveraging aripiprazole's scaffold to develop novel ligands with even greater bias toward specific pathways, particularly the β-arrestin pathway. nih.govpnas.org The rationale is that separating the G protein and β-arrestin signaling cascades could dissociate therapeutic effects from unwanted side effects. researchgate.net

Through modifications of the aripiprazole chemical structure, researchers have successfully created unprecedented β-arrestin-biased D2R ligands, such as UNC9975 and UNC9994. nih.govresearchgate.net In preclinical models, these compounds act as antagonists of Gi-regulated cAMP production while serving as partial agonists for the D2R/β-arrestin-2 interaction. nih.govresearchgate.net Importantly, these biased ligands demonstrated potent antipsychotic-like activity in mouse models of schizophrenia-like phenotypes without inducing catalepsy, a motor side effect commonly associated with traditional antipsychotics. nih.govpnas.org

The therapeutic relevance of this pathway bias was further substantiated in studies using β-arrestin-2 knockout mice. In these animals, the antipsychotic-like effects of the β-arrestin-biased ligands were significantly diminished or completely abolished. pnas.orgresearchgate.net This suggests that β-arrestin signaling is a key contributor to antipsychotic efficacy and may also be protective against certain motor side effects. researchgate.net Furthermore, evidence suggests that D2R-β-arrestin2–biased ligands may possess the unique ability to simultaneously target striatal hyperdopaminergia (acting as antagonists) and cortical hypodopaminergia (acting as agonists), a feat not effectively achieved by aripiprazole itself. pnas.orgresearchgate.net This dual action is attributed to differential expression levels of signaling proteins, like G protein-coupled receptor kinase 2 and β-arrestin 2, in the cortex versus the striatum. pnas.orgresearchgate.net

Table 2: Signaling Properties of Aripiprazole and Related Biased Ligands at the D2 Receptor
CompoundGi-mediated cAMP Productionβ-arrestin-2 RecruitmentPreclinical Antipsychotic-like ActivityReference
AripiprazolePartial AgonistPartial AgonistYes nih.govresearchgate.net
UNC9975AntagonistPartial AgonistYes nih.govresearchgate.net
UNC9994AntagonistPartial Agonist (highly biased)Yes nih.govresearchgate.net
HaloperidolAntagonistAntagonistYes (with catalepsy) nih.gov

Preclinical Neurobiological Effects and Biomarkers

Effects on Gene Expression in Central Nervous System Preclinical Models

Chronic administration of aripiprazole in preclinical models induces significant changes in gene expression within the central nervous system, which may contribute to its long-term therapeutic efficacy. oup.comnih.gov A study utilizing microarray-based gene expression profiling in the frontal cortex of rats treated with aripiprazole for four weeks identified a distinct pattern of gene regulation. oup.comnih.govmerckmillipore.com

The investigation revealed ten specific genes that were significantly up-regulated following chronic aripiprazole treatment. oup.comnih.govoup.com These genes are involved in a variety of crucial neuronal processes, including transcriptional regulation, chromatin remodeling, and synaptic plasticity, and some have been implicated in the pathophysiology of psychosis. oup.comnih.gov

Among the up-regulated genes were three members of the early growth response gene family: Egr1, Egr2, and Egr4. oup.comnih.gov These transcription factors are involved in mediating neuronal plasticity. The increased expression of Egr2 is particularly noteworthy, as this gene plays a role in the regulation of neuronal myelination, a process that has been found to be abnormal in schizophrenia. oup.com

Additionally, aripiprazole treatment led to the up-regulation of genes involved in epigenetic mechanisms, such as Dnmt3a (DNA methyltransferase 3a) and Cbx7 (chromobox homolog 7). oup.comoup.com The modulation of these genes suggests that aripiprazole may influence chromatin remodeling and epigenetic regulation of other genes related to synaptic plasticity. oup.com Other up-regulated genes included Cnr1 (cannabinoid receptor 1), Comt (catechol-O-methyltransferase), and Tacr3 (tachykinin receptor 3), which are all linked to neurotransmitter systems and pathways implicated in psychotic disorders. oup.comnih.gov

Table 3: Genes Up-regulated in Rat Frontal Cortex by Chronic Aripiprazole Treatment
Gene SymbolGene NamePrimary Function/ImplicationReference
Egr1, Egr2, Egr4Early growth response gene 1, 2, 4Transcriptional regulation, neuronal plasticity, myelination oup.comnih.gov
Cbx7Chromobox homolog 7Chromatin remodeling oup.comnih.gov
Cnr1Cannabinoid receptor 1Neuromodulation oup.comnih.gov
ComtCatechol-O-methyltransferaseDopamine metabolism oup.comnih.gov
Ppm2cProtein phosphatase 2c, magnesium dependentSignal transduction oup.comnih.gov
Tacr3Tachykinin receptor 3Neurokinin signaling oup.comnih.gov
WaslWiscott–Aldrich syndrome-likeActin cytoskeleton dynamics oup.comnih.gov
Dnmt3aDNA methyltransferase 3aEpigenetic regulation, DNA methylation oup.comnih.gov

Prevention of Dopamine Supersensitivity in Preclinical Models

A critical concern with long-term administration of traditional D2 receptor antagonists is the development of dopamine supersensitivity, a state characterized by an up-regulation of D2 receptors and a heightened behavioral response to dopamine agonists. nih.govnih.gov This phenomenon is thought to be a potential underlying mechanism for treatment resistance and tardive dyskinesia. nih.gov Preclinical studies in rodent models have demonstrated that aripiprazole has a distinct profile in this regard. nih.govresearchgate.net

In a key preclinical study, rats were administered haloperidol, aripiprazole, or a vehicle via osmotic minipumps for 14 days. nih.govresearchgate.net Following a washout period, the animals' locomotor response to methamphetamine and their striatal D2 receptor density were measured. researchgate.net The results showed that chronic treatment with haloperidol led to significant increases in both locomotor activity and D2 receptor density, indicative of dopamine supersensitivity. nih.govresearchgate.net In stark contrast, chronic treatment with aripiprazole did not induce these changes; the D2 receptor density and behavioral responses in the aripiprazole-treated group were not significantly different from the vehicle-treated control group. nih.govresearchgate.net

Furthermore, the study investigated whether aripiprazole could reverse pre-existing supersensitivity. nih.gov Rats were first treated with haloperidol for 14 days to induce supersensitivity and then subsequently treated with aripiprazole for another 14 days. nih.govresearchgate.net The findings were compelling: subsequent chronic treatment with aripiprazole reduced the dopamine supersensitivity that had been previously induced by haloperidol, as measured by both behavioral testing and a reduction in the elevated D2 receptor density. nih.gov This suggests that aripiprazole not only avoids inducing supersensitivity but may also possess the ability to normalize dopamine system sensitivity after it has been perturbed by D2 receptor antagonists. nih.gov

Table 4: Effects of Chronic Antipsychotic Treatment on Dopamine Supersensitivity Markers in Rats
Treatment GroupEffect on Locomotor Response to MethamphetamineEffect on Striatal D2 Receptor DensityConclusion Regarding SupersensitivityReference
Vehicle (Control)BaselineBaselineNo induction nih.govresearchgate.net
HaloperidolSignificantly increasedSignificantly increasedInduced nih.govresearchgate.net
AripiprazoleNo significant change from vehicleNo significant change from vehicleNot induced nih.govresearchgate.net
Haloperidol followed by AripiprazoleReduced compared to Haloperidol-only groupReduced compared to Haloperidol-only groupReduced/Reversed nih.govresearchgate.net

Compound List

Table 5: List of Compounds Mentioned
Compound Name
Aripiprazole
Aripiprazole maleate (B1232345)
Haloperidol
Methamphetamine
UNC9975
UNC9994

Advanced Analytical Methodologies for Aripiprazole Maleate

Chromatographic Techniques for Aripiprazole (B633) Maleate (B1232345) Analysis

Chromatography is a cornerstone for the separation and quantification of aripiprazole and its related substances. The versatility of chromatographic methods allows for their application in diverse analytical challenges, from routine quality control to the complex analysis of metabolites in biological fluids.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely employed technique for the analysis of aripiprazole. bg.ac.rsceon.rs The development of a stability-indicating RP-HPLC method is critical for separating aripiprazole from its degradation products and impurities. bg.ac.rsceon.rs These methods are rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure their performance. ceon.rsscholarsresearchlibrary.com Validation parameters typically include selectivity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). bg.ac.rsscholarsresearchlibrary.com

A typical RP-HPLC method might utilize a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. nih.govijarmps.org Detection is commonly performed using a UV detector at a wavelength where aripiprazole exhibits significant absorbance, such as 240 nm, 248 nm, or 256 nm. nih.govijarmps.orgresearchgate.net Isocratic elution is often preferred for its simplicity and robustness in routine analysis. nih.gov

Forced degradation studies are conducted to demonstrate the stability-indicating nature of the HPLC method. bg.ac.rsceon.rs Aripiprazole is subjected to stress conditions such as acid and base hydrolysis, oxidation, thermal degradation, and photolysis. bg.ac.rsceon.rs The developed HPLC method must be able to resolve the main peak of aripiprazole from any peaks corresponding to degradation products, with one study identifying N-oxide as a degradation product under oxidative stress. bg.ac.rsceon.rs

The linearity of an HPLC method for aripiprazole is typically established over a concentration range relevant to its intended application, with correlation coefficients (R²) greater than 0.999 demonstrating a strong linear relationship between concentration and peak area. bg.ac.rsnih.gov Precision is assessed through repeatability and intermediate precision studies, with relative standard deviation (RSD) values for the assay typically below 2.0%. bg.ac.rsnih.gov Accuracy is confirmed by recovery studies, with recovery values generally falling within the range of 98-102%. scholarsresearchlibrary.comijarmps.org

Table 1: Example of HPLC Method Parameters for Aripiprazole Analysis

ParameterConditionReference
ColumnSymmetry ODS (C18) RP Column (250 mm x 4.6 mm, 5µm) ijarmps.org
Mobile PhasePhosphate (B84403) Buffer (0.02M): Acetonitrile (48:52 v/v), pH 2.80 ijarmps.org
Flow Rate1.0 ml/min nih.govijarmps.org
Detection Wavelength248 nm ijarmps.org
Retention Time3.645 min ijarmps.org
Linearity Range30-70 µg/ml ijarmps.org
Limit of Detection (LOD)0.09 µg/ml ijarmps.org
Limit of Quantification (LOQ)0.027 µg/ml ijarmps.org

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, sensitivity, and speed of analysis. nih.gov This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates without compromising separation efficiency. nih.gov For aripiprazole analysis, UPLC methods can drastically reduce the analysis time compared to HPLC methods. For instance, a comparative study demonstrated a reduction in total analysis time from 10.0 minutes for HPLC to 3.0 minutes for UPLC. nih.govijpsonline.com

UPLC methods for aripiprazole often use similar stationary and mobile phases as HPLC methods but adapted for the higher pressures and faster flow rates of the UPLC system. nih.gov The increased sensitivity of UPLC is another key advantage, which is beneficial for the analysis of low-concentration samples. nih.gov Validation of UPLC methods follows the same ICH guidelines as HPLC, ensuring the reliability of the results. nih.gov

Table 2: Comparison of HPLC and UPLC Method Validation Results for Aripiprazole

ParameterHPLC MethodUPLC MethodReference
Analysis Time10.0 min3.0 min nih.govijpsonline.com
Flow Rate1.0 ml/min0.250 ml/min nih.govijpsonline.com
Linearity Range40-160 µg/ml40-160 µg/ml nih.govijpsonline.com
Correlation Coefficient (R²)0.9990.999 nih.govijpsonline.com
Recovery99-101%99-100% ijpsonline.com

Hyphenated Techniques (LC-MS/MS, GC-MS) for Aripiprazole and Metabolite Determination

Hyphenated techniques, which couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry, are indispensable for the analysis of aripiprazole and its metabolites in complex biological matrices like plasma and serum. nih.govresearchgate.netresearchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a gold-standard method for pharmacokinetic studies due to its unparalleled sensitivity and specificity. nih.gov

LC-MS/MS methods for aripiprazole often utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and quantitative accuracy. researchgate.net These methods can simultaneously quantify aripiprazole and its major active metabolite, dehydroaripiprazole. researchgate.net The sample preparation for LC-MS/MS analysis typically involves protein precipitation or solid-phase extraction to remove interferences from the biological matrix. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) has also been mentioned as a technique for the analysis of aripiprazole. researchgate.net However, LC-MS/MS is more commonly employed due to the non-volatile and thermally labile nature of many pharmaceutical compounds, including aripiprazole.

The development and validation of these methods are crucial for their application in therapeutic drug monitoring and bioequivalence studies. nih.gov A sensitive and selective LC-MS/MS method was developed for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma, highlighting the capability of this technique to handle complex analytical challenges. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies for Aripiprazole

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, more cost-effective, and high-throughput alternative to HPLC for the quantification of aripiprazole in bulk and tablet formulations. tandfonline.com HPTLC methods involve spotting the sample on a high-performance plate, typically silica (B1680970) gel 60 F254, followed by development with a suitable mobile phase. researchgate.netekb.eg Densitometric analysis is then used for quantification at a specific wavelength. researchgate.nettandfonline.com

A validated HPTLC method for aripiprazole used a mobile phase of carbon tetrachloride, methanol, and triethylamine (B128534) (2.5:2.4:0.1 v/v/v) with densitometric detection at 255 nm. researchgate.nettandfonline.com The method demonstrated good linearity over a concentration range of 300-1800 ng/spot with a correlation coefficient of 0.998. researchgate.nettandfonline.com The Rf value for aripiprazole was found to be 0.58 ± 0.02. researchgate.nettandfonline.com Another green HPTLC method was developed for the simultaneous analysis of four antipsychotics, including aripiprazole, using a mobile phase of ethanol (B145695) and water (9:1 v/v). ekb.eg

Spectroscopic and Electrochemical Analytical Approaches

Spectroscopic methods provide rapid and non-destructive techniques for the quantification of aripiprazole, primarily in pharmaceutical formulations.

UV-Visible Spectrophotometric Methods for Aripiprazole Quantification

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the determination of aripiprazole in bulk and pharmaceutical dosage forms. nih.govnih.gov These methods are based on the principle that aripiprazole absorbs ultraviolet radiation at a specific wavelength. In ethanol, aripiprazole exhibits a maximum absorbance (λmax) at 255 nm. nih.gov The method's validity is established by confirming its adherence to Beer's law over a specific concentration range, typically 5-30 µg/mL. nih.gov

To enhance sensitivity and selectivity, some methods involve the formation of colored ion-association complexes. nih.govsemanticscholar.org For instance, an acidic solution of aripiprazole can form a yellowish-orange complex with bromocresol green, which is soluble in chloroform (B151607) and shows a λmax at 414 nm. nih.govsemanticscholar.org This colorimetric method was shown to obey Beer's law in the concentration range of 10-60 μg/ml. nih.govsemanticscholar.org Another method is based on the reaction of aripiprazole with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) to produce a colored product with a λmax at 392 nm, showing linearity in the range of 0.25–3 μg/mL. moca.net.ua The validation of these spectrophotometric methods includes parameters such as accuracy, precision, and linearity. nih.govnih.gov

Table 3: Summary of UV-Visible Spectrophotometric Methods for Aripiprazole

MethodSolvent/Reagentλmax (nm)Linearity Range (µg/mL)Reference
Direct UV SpectrophotometryEthanol2555-30 nih.gov
Ion-Association ComplexBromocresol green41410-60 nih.govsemanticscholar.org
Charge-Transfer Complex7,7,8,8-tetracyanoquinodimethane (TCNQ)3920.25-3 moca.net.ua

Electrochemical Determination Techniques for Aripiprazole

The electrochemical determination of aripiprazole offers a sensitive, rapid, and cost-effective alternative to traditional chromatographic methods. nih.gov These techniques are based on the electrochemical oxidation of the aripiprazole molecule at the surface of an electrode. nih.govnih.gov

Voltammetric methods, particularly square-wave anodic adsorptive stripping voltammetry (SWAAdSV) and cyclic voltammetry (CV), have been extensively studied for aripiprazole analysis. nih.govxjtu.edu.cn The electrochemical behavior of aripiprazole is characterized by an irreversible anodic peak, indicating that the oxidation process is not reversible. nih.govnih.gov This oxidation is also typically an adsorption-controlled process, meaning that aripiprazole molecules first accumulate on the electrode surface before the electron transfer occurs. nih.govxjtu.edu.cn

The choice of electrode material significantly influences the sensitivity and performance of the electrochemical determination. While glassy carbon electrodes (GCE) have been used, modifications to the electrode surface can enhance the analytical signal. xjtu.edu.cnunipv.it For instance, the use of an aluminum oxide nanoparticles modified carbon paste electrode (Al₂O₃NP–CPE) has been shown to increase the effective surface area and improve the sensitivity of the method. nih.gov At an Al₂O₃NP–CPE, aripiprazole exhibits a well-defined irreversible oxidation peak at a potential of approximately +1.17 V in a Britton-Robinson (BR) buffer solution at pH 1.8. nih.gov

Another electrochemical technique that has been applied to the analysis of aripiprazole is conductometric titration. This method involves the formation of charge-transfer complexes between aripiprazole and a π-acceptor, leading to a change in the conductivity of the solution that can be monitored to determine the endpoint of the titration.

Method Validation and Quality Assurance in Aripiprazole Maleate Analysis

Method validation is a critical component of quality assurance in the analysis of this compound, ensuring that the chosen analytical procedure is suitable for its intended purpose. The validation process is conducted in accordance with regulatory guidelines, such as those established by the International Council for Harmonisation (ICH). nih.gov

Assessment of Linearity, Accuracy, and Precision According to Regulatory Guidelines

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the electrochemical determination of aripiprazole using SWAAdSV with an Al₂O₃NP–CPE, a linear relationship between the peak current and aripiprazole concentration has been observed in the range of 0.03 to 8.0 μM. nih.gov Another study using adsorptive stripping voltammetry reported a linearity range of 0.221 μM to 13.6 μM. nih.govxjtu.edu.cn

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies. For the Al₂O₃NP–CPE method, recovery values for aripiprazole in spiked human serum and pharmaceutical tablets have been reported to be high, indicating the accuracy of the method. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). The Al₂O₃NP–CPE method has demonstrated excellent repeatability with an RSD of 1.8% and good reproducibility with an RSD of 2.9%. nih.gov

Evaluation of Selectivity, Robustness, and Ruggedness

Selectivity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The selectivity of electrochemical methods for aripiprazole has been demonstrated by the successful analysis of the drug in complex matrices like human serum and urine with good recoveries. nih.govnih.govxjtu.edu.cn

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc.

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For the electrochemical determination of aripiprazole, these limits are often calculated based on the standard deviation of the response and the slope of the calibration curve. Using an Al₂O₃NP–CPE, the LOD and LOQ for aripiprazole were found to be 0.006 μM and 0.019 μM, respectively. nih.gov Another voltammetric method reported an LOD of 0.11 μM. nih.govxjtu.edu.cn

Table 1: Validation Parameters for Electrochemical Determination of Aripiprazole

Parameter Al₂O₃NP–CPE Method Adsorptive Stripping Voltammetry
Linearity Range 0.03 - 8.0 μM 0.221 - 13.6 μM
LOD 0.006 μM 0.11 μM
LOQ 0.019 μM Not Reported
Repeatability (RSD) 1.8% <10%
Reproducibility (RSD) 2.9% Not Reported
Recovery High in serum and tablets 95.0% - 104.6% in tablets, serum, and urine

Green Analytical Chemistry Principles in Aripiprazole Method Development

Green Analytical Chemistry (GAC) focuses on the development of analytical methods that are more environmentally friendly. While much of the research in GAC for aripiprazole analysis has been in the area of chromatography, the principles can also be applied to electrochemical methods. Electrochemical techniques are inherently greener than many chromatographic methods as they typically require smaller volumes of organic solvents, if any, and generate less waste. The use of modified electrodes can also contribute to the greenness of the method by enhancing sensitivity and reducing the need for extensive sample preparation.

Application of Analytical Methods in Preclinical Research

Analytical methods for aripiprazole are crucial in preclinical research to understand the pharmacokinetics and biodistribution of the compound. These studies often involve the analysis of aripiprazole in biological matrices from animal models, such as rat plasma and brain tissue.

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a widely used technique for the quantification of aripiprazole in preclinical samples due to its high sensitivity and selectivity. Validated UPLC-MS/MS methods have been successfully used to determine aripiprazole concentrations in rat plasma and brain homogenates following administration of the drug. These studies have established key pharmacokinetic parameters and have demonstrated that brain concentrations of aripiprazole can be significantly higher than plasma concentrations.

The development and validation of these analytical methods are essential for obtaining reliable data in preclinical studies, which in turn informs the clinical development of aripiprazole.

Analysis of Aripiprazole in Preclinical Biological Matrices

The quantification of aripiprazole in preclinical biological matrices, such as plasma, serum, and brain tissue, is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Due to the complexity of these matrices and the typically low concentrations of the analyte, highly sensitive and selective techniques are required. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies of aripiprazole in preclinical settings.

Research findings indicate that various sample preparation techniques are employed to extract aripiprazole from the biological matrix and minimize interference. These include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the matrix, the required sensitivity, and laboratory throughput. For instance, protein precipitation with acetonitrile is a common and rapid method for plasma samples. For more complex matrices like brain homogenates, a more rigorous clean-up step like SPE may be necessary to achieve the desired level of sensitivity and accuracy.

The chromatographic separation is typically achieved using C18 reversed-phase columns, with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous component (often containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) to ensure good peak shape and resolution. Detection by tandem mass spectrometry, usually operating in multiple reaction monitoring (MRM) mode, provides excellent selectivity and sensitivity for quantifying aripiprazole. This technique monitors specific precursor-to-product ion transitions for aripiprazole and its internal standard, ensuring reliable measurement even at low concentrations.

Below is a table summarizing various validated analytical methods for the determination of aripiprazole in preclinical biological samples.

Table 1: Analytical Methods for Aripiprazole in Preclinical Matrices

Biological Matrix Animal Model Sample Preparation Analytical Method Key Parameters
Rat Plasma Sprague-Dawley Rat Protein Precipitation (PPT) with acetonitrile UPLC-MS/MS Column: Acquity UPLC BEH C18 Mobile Phase: Acetonitrile and 0.1% formic acid in water Detection: MRM, ESI+
Mouse Plasma CD-1 Mice Solid-Phase Extraction (SPE) LC-MS/MS Column: Zorbax SB-C18 Mobile Phase: Methanol and 5 mM ammonium acetate Detection: MRM, ESI+
Rat Brain Tissue Wistar Rat Homogenization followed by Protein Precipitation HPLC-MS/MS Column: Hypersil GOLD C18 Mobile Phase: Acetonitrile and 10 mM ammonium formate (B1220265) Detection: MRM, ESI+

Monitoring of Aripiprazole Metabolic Pathways and Metabolites in Preclinical Studies

Investigating the metabolic fate of aripiprazole in preclinical species is essential for understanding its pharmacological and toxicological profile. Aripiprazole undergoes extensive metabolism, primarily through dehydrogenation, hydroxylation, and N-dealkylation. The principal metabolic pathways are mediated by the cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6.

Analytical techniques, predominantly LC-MS/MS, are optimized to detect and quantify a range of potential metabolites. In vitro studies using liver microsomes from different preclinical species (e.g., rats, mice, monkeys) are frequently conducted to identify species-specific differences in metabolism. These studies help in elucidating the metabolic pathways and identifying the enzymes responsible for the formation of various metabolites. By monitoring the depletion of the parent drug and the formation of metabolites over time, researchers can characterize the metabolic stability of aripiprazole.

The monitoring process involves incubating aripiprazole with liver microsomes and a cofactor-generating system, followed by quenching the reaction and analyzing the samples by LC-MS/MS. High-resolution mass spectrometry can also be employed for the structural elucidation of novel or unexpected metabolites formed in these preclinical systems.

The table below details key metabolites of aripiprazole monitored in preclinical research and the methodologies used.

Table 2: Monitoring of Aripiprazole Metabolites in Preclinical Research

Metabolite Metabolic Pathway Preclinical System Analytical Method Purpose of Monitoring
Dehydro-aripiprazole Dehydrogenation Rat/Mouse Plasma & Brain LC-MS/MS Simultaneous pharmacokinetic analysis with parent drug due to its significant pharmacological activity.
Hydroxyaripiprazole Hydroxylation Rat Liver Microsomes LC-High Resolution MS Identification of metabolic pathways and reactive metabolite screening.
OPC-14857 N-dealkylation Monkey Plasma UPLC-MS/MS Characterizing major metabolic routes and species differences in metabolism.

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Research for Aripiprazole

Metabolic Pathways and Enzyme Systems

Preclinical research has established that aripiprazole (B633) undergoes extensive metabolism, primarily in the liver. clinpgx.org The biotransformation of aripiprazole occurs through three main pathways: dehydrogenation, hydroxylation, and N-dealkylation. clinpgx.orgsynnovis.co.uk In vitro studies utilizing human liver microsomes have been instrumental in identifying the specific enzyme systems responsible for these metabolic conversions. nih.gov

The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for aripiprazole's metabolism. nih.gov Specifically, CYP3A4 and CYP2D6 are the principal enzymes involved. clinpgx.orgnih.gov These enzymes mediate the dehydrogenation and hydroxylation of the aripiprazole molecule. clinpgx.org The N-dealkylation pathway is catalyzed exclusively by CYP3A4. clinpgx.orgclinpgx.org The relative contribution of these two enzymes can vary; in extensive metabolizers, the metabolic activity is almost equally distributed between CYP3A4 and CYP2D6, but this ratio shifts towards a greater reliance on CYP3A4 in intermediate metabolizers. nih.gov

The metabolic processes of dehydrogenation, hydroxylation, and N-dealkylation result in the formation of various metabolites. synnovis.co.uk Dehydrogenation leads to the creation of dehydro-aripiprazole, which is the principal active metabolite. acs.org Hydroxylation, another key pathway, involves the addition of hydroxyl groups to the aripiprazole structure. N-dealkylation, a process involving the removal of an alkyl group from a nitrogen atom, also contributes to the biotransformation of aripiprazole. nih.govsemanticscholar.orgresearchgate.net This process is a common metabolic route for many drugs containing piperazine (B1678402) structures. researchgate.net

Table 1: Key Enzymes and Metabolites in Aripiprazole Biotransformation

Metabolic PathwayPrimary Enzyme(s)Key Metabolite(s)Pharmacological Activity of Metabolite
Dehydrogenation CYP3A4, CYP2D6Dehydro-aripiprazole (OPC-14857)Active
Hydroxylation CYP3A4, CYP2D6Various hydroxylated metabolitesGenerally considered less active or inactive
N-Dealkylation CYP3A4N-dealkylated metabolitesGenerally considered less active or inactive

Distribution and Protein Binding in Preclinical Models

Aripiprazole exhibits extensive distribution throughout the body, a characteristic influenced by its high affinity for plasma proteins. acs.orgnih.gov

Preclinical data show that aripiprazole and its active metabolite, dehydro-aripiprazole, are highly bound to serum proteins, with a binding rate exceeding 99%. nih.govacs.orgnih.gov The primary binding protein is human serum albumin (HSA). nih.govresearchgate.net Studies using equilibrium dialysis and spectroscopic methods have confirmed that aripiprazole binds with high affinity to HSA, specifically at site II within subdomain IIIA. acs.orgnih.gov The binding affinity is significant, and investigations into the structural components of aripiprazole have revealed that the chloro-group on the phenylpiperazine ring plays a crucial role in this high-affinity binding to HSA. nih.govresearchgate.net

Table 2: Preclinical Protein Binding Characteristics of Aripiprazole

CompoundProtein Binding RatePrimary Binding ProteinBinding Site on Albumin
Aripiprazole >99%Serum Albumin (HSA)Site II (Subdomain IIIA)
Dehydro-aripiprazole >99%Serum Albumin (HSA)Not specified, but presumed similar to parent

The ability of aripiprazole to exert its effects on the central nervous system necessitates its permeation across the blood-brain barrier (BBB). youtube.com Preclinical studies suggest that the transport of aripiprazole across the BBB involves both influx and efflux transporters. nih.govresearchgate.net Aripiprazole is a known substrate for the efflux transporter P-glycoprotein (P-gp), which actively removes the drug from the brain. nih.gov Studies in knockout mice lacking certain efflux transporters showed increased brain-to-plasma concentration ratios of aripiprazole, confirming the role of these transporters in limiting its brain penetration. nih.govresearchgate.net More recent preclinical research using in vitro BBB models (hCMEC/D3 cells) has also identified potential uptake transporters, such as the organic cation/carnitine transporter 2 (OCTN2), which may facilitate aripiprazole's entry into the brain. nih.govresearchgate.net

Preclinical Pharmacokinetic Modeling and Scaling Methodologies for Aripiprazole

Preclinical pharmacokinetic (PK) modeling plays a pivotal role in the development of new chemical entities by enabling the prediction of human pharmacokinetics, establishing potential therapeutic windows, and guiding the design of clinical studies. For aripiprazole, a compound characterized by a complex receptor pharmacology, understanding its absorption, distribution, metabolism, and excretion (ADME) profile across different preclinical species is fundamental. Methodologies such as interspecies scaling and the assessment of plasma protein binding are critical components of this preclinical evaluation, providing insights into how the drug's disposition might translate from animal models to humans.

Interspecies Scaling for Preclinical Pharmacokinetic Parameter Prediction

Interspecies scaling is a mathematical approach used to project human pharmacokinetic parameters from data obtained in preclinical animal species. This method is predicated on the principle that many physiological and metabolic processes scale across species in a predictable manner related to body weight. Key parameters such as clearance (CL) and volume of distribution at steady state (Vss) are often scaled allometrically using the power equation Y = aW^b, where Y is the PK parameter of interest, W is body weight, 'a' is the allometric coefficient, and 'b' is the allometric exponent.

For aripiprazole, preclinical pharmacokinetic data from various species, including rats, dogs, and monkeys, have been instrumental in predicting its human PK profile. Intravenous administration data is preferred for scaling as it eliminates the variability of absorption.

These parameters, when plotted against the body weights of the respective species, allow for the extrapolation to predict these values in humans, aiding in the selection of first-in-human doses.

Preclinical Intravenous Pharmacokinetic Parameters of Aripiprazole in Various Species
SpeciesBody Weight (kg, typical)Clearance (CL)Volume of Distribution (Vss/Vd)Data Source
Rat (Oral Data)0.250.17 ± 0.01 mL/kg/h44.91 ± 1.88 mL/kg researchgate.net
Dog (Beagle)1021.9 ± 2.7 mL/min/kg6.2 ± 1.2 L/kg clinpgx.org
Monkey (Cynomolgus)4846 ± 247 mL/hr/kg4.575 ± 1.513 L/kg fda.gov

Impact of Plasma Protein Binding on Preclinical Volume of Distribution and Clearance

The extent of a drug's binding to plasma proteins is a critical determinant of its pharmacokinetic properties. According to the "free drug theory," only the unbound fraction of a drug is available to distribute into tissues, interact with pharmacological targets, and be eliminated by metabolic or excretory organs. Aripiprazole is characterized by its extensive binding to serum proteins.

Preclinical in vitro studies using equilibrium dialysis have consistently demonstrated that aripiprazole is highly bound to plasma proteins across multiple species. The mean binding was found to be 99.8% in mouse, 99.7% in rat, 99.7% in rabbit, 99.7% in dog, and 99.4% in monkey sera. This high degree of binding is also observed in human serum, where it is approximately 99.8%, primarily to albumin researchgate.netpsychopharmacologyinstitute.com. The active metabolite, dehydro-aripiprazole, is also extensively bound to human plasma proteins at over 99% psychopharmacologyinstitute.com.

Despite this high plasma protein binding, aripiprazole exhibits a large volume of distribution in preclinical species, such as 6.2 L/kg in dogs and 4.58 L/kg in monkeys, which is significantly greater than total body water. This indicates extensive extravascular distribution and tissue penetration fda.govclinpgx.org. This apparent paradox can be explained by the high affinity of aripiprazole for tissues, which leads to substantial tissue binding. The extensive tissue binding effectively pulls the drug out of the plasma, resulting in a large volume of distribution even with a very small unbound fraction in the plasma.

The high protein binding also has implications for clearance. Since only the unbound drug is thought to be accessible to metabolic enzymes in the liver, high protein binding can limit the rate of elimination for certain drugs. For aripiprazole, which is characterized as a low-to-intermediate extraction ratio drug, its clearance is dependent on both the intrinsic metabolic capacity of the liver enzymes (like CYP3A4 and CYP2D6) and the unbound fraction of the drug in the plasma psychopharmacologyinstitute.compsychopharmacologyinstitute.com. The consistently low unbound fraction across preclinical species is a key parameter for scaling clearance from in vitro metabolism data and for predicting hepatic clearance in humans.

Plasma Protein Binding and Volume of Distribution of Aripiprazole in Preclinical Species
SpeciesPlasma Protein Binding (%)Unbound Fraction (fu, %)Volume of Distribution (Vss/Vd, L/kg)Data Source
Mouse99.80.2Not Available clinpgx.org
Rat99.70.30.045 researchgate.netclinpgx.org
Rabbit99.70.3Not Available clinpgx.org
Dog99.70.36.2 clinpgx.org
Monkey99.40.64.58 fda.govclinpgx.org

Novel Drug Delivery Systems and Formulation Science for Aripiprazole Maleate

Solubility and Dissolution Enhancement Strategies

Improving the solubility and dissolution rate of aripiprazole (B633) is a primary goal of formulation science. Various innovative techniques have been explored to transform the drug's physical properties, leading to improved biopharmaceutical performance.

Self-emulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. scispace.comijpsonline.com This spontaneous emulsification leads to the formation of small droplets (typically 10-200 nm), which provides a large surface area for drug release and absorption. ijpsonline.com For aripiprazole, SMEDDS have been shown to significantly enhance its dissolution rate compared to the pure drug. scispace.comijpsonline.com

Research has focused on screening various excipients to find the optimal combination for solubilizing aripiprazole. Studies have identified components like oleic acid or isopropyl myristate as the oil phase, Tween 80 as a surfactant, and Transcutol P or propylene (B89431) glycol as a co-surfactant, based on their high solubilizing capacity for the drug. scispace.comijpsonline.comresearchgate.net The ratio of these components is critical and is often optimized by constructing pseudo-ternary phase diagrams to identify the most effective self-emulsification region. scispace.comijpsonline.com

Optimized liquid SMEDDS formulations have demonstrated a significant increase in the in-vitro drug release. For instance, one study showed that an optimized liquid SMEDDS formulation released 99.89% of the drug within one hour, compared to just 43.63% for the pure drug. scispace.com These liquid systems can also be converted into solid forms (S-SMEDDS) by adsorbing them onto solid carriers like Neusilin US2. scispace.com This conversion improves the stability and handling of the formulation while maintaining the enhanced dissolution properties; an S-SMEDDS tablet showed 97% drug release in just 20 minutes. scispace.com

Table 1: Research Findings on Aripiprazole SMEDDS Formulations
Formulation TypeKey ExcipientsDroplet Size (nm)Zeta Potential (mV)In-Vitro Drug ReleaseReference
Liquid SMEDDS (F4)Oleic acid, Tween 80, Transcutol P115.9-24.999.89% in 1 hour scispace.com
Solid SMEDDS (SS1)Liquid SMEDDS (F4) adsorbed on Neusilin US2Not ReportedNot Reported97% in 20 minutes scispace.com
Liquid SMEDDSIsopropyl myristate, Tween 80, Propylene glycol145.2-24.3>90% in 1 hour (vs. ~20% for pure drug) ijpsonline.comijpsonline.com
Solid SMEDDSLiquid SMEDDS adsorbed on Crospovidone152.1-24.3Enhanced dissolution profile compared to pure drug ijpsonline.comijpsonline.com

Solid dispersion (SD) is a highly successful technique for improving the solubility and dissolution of poorly water-soluble drugs by dispersing the drug in an inert, hydrophilic carrier matrix at the molecular level. nih.gov This process often converts the drug from its crystalline state to a more soluble amorphous form. nih.gov Various methods are used to prepare aripiprazole solid dispersions, including solvent evaporation, fusion (melting), kneading, and hot-melt extrusion (HME). nih.govbue.edu.egbohrium.com

Studies have utilized hydrophilic polymers such as Polyethylene (B3416737) Glycol (PEG) 4000, PEG 6000, and Kollidon® 12 PF (PVP) as carriers. nih.govbohrium.com Research has shown that the choice of preparation method and carrier ratio significantly impacts the drug's release profile. bohrium.com For instance, solid dispersions prepared by the kneading method with PEG 4000 and PEG 6000 showed a greater dissolution rate than those prepared by solvent evaporation, melt solvent, or microwave irradiation methods. bohrium.comajprd.com The transformation of crystalline aripiprazole into an amorphous state within these dispersions has been confirmed by techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). nih.govbohrium.com

One study demonstrated a 6.5-fold enhancement in the solubility of aripiprazole using a solid dispersion prepared by the solvent evaporation technique. bue.edu.eg Another investigation using hot-melt extrusion with PVP and succinic acid as a pH modifier also showed significantly increased aqueous solubility and dissolution compared to the pure drug powder. nih.gov

Table 2: Research Findings on Aripiprazole Solid Dispersion Formulations
Preparation MethodCarrier(s)Drug-to-Carrier RatioKey FindingsReference
Solvent EvaporationNot specifiedNot specified6.5-fold enhancement in aripiprazole solubility. bue.edu.eg
Hot-Melt ExtrusionKollidon® 12 PF (PVP), Succinic acidVariedTransformation to amorphous state; significant increase in solubility and dissolution. nih.gov
Kneading, Solvent Evaporation, Melt Solvent, Microwave IrradiationPEG 4000, PEG 60001:1, 1:4Solubility improved linearly with increased polymer concentration. Kneading method provided the fastest drug release. bohrium.comajprd.com
Solvent Evaporationβ-Cyclodextrin, PVP K301:2Solubility increased to 0.954 mg/ml; 98.58% drug release in 45 minutes. amazonaws.com

Mixed micellar systems, formed from a combination of polymeric surfactants, are another effective approach to encapsulate hydrophobic drugs like aripiprazole, thereby increasing their aqueous solubility and membrane permeability. nih.gov These systems can create a stable hydrophobic core for the drug, with a hydrophilic shell that interfaces with the aqueous environment. nih.govresearchgate.net

One study focused on preparing aripiprazole-loaded mixed micelles (ARP-MM) using Soluplus and D-α-tocopheryl polyethylene glycol 1000 succinate (B1194679) (TPGS). nih.gov The optimized formulations yielded micelles with a size of approximately 50 nm, a narrow size distribution, and a high encapsulation efficiency of over 98%. nih.gov These mixed micelles were stable in simulated gastric and intestinal fluids and demonstrated a prolonged drug release profile. nih.gov

Crucially, the mixed micellar system significantly enhanced the permeability of aripiprazole. In vitro studies using a Parallel Artificial Membrane Permeability Assay (PAMPA) showed that the effective permeability of aripiprazole was increased by a factor of about three for gastrointestinal simulation (PAMPA-GI) and about two for blood-brain barrier simulation (PAMPA-BBB). nih.gov Furthermore, the micelles were found to inhibit P-glycoprotein (P-gp) mediated efflux, a common mechanism of drug resistance, decreasing the efflux by about six times compared to the unformulated drug. nih.gov

Table 3: Research Findings on Aripiprazole Mixed Micellar Systems
FormulationPolymersParticle SizeEncapsulation EfficiencyPermeability Enhancement (vs. pure drug)Reference
ARP-MMSoluplus, TPGS~50 nm>98%~3x (PAMPA-GI), ~2x (PAMPA-BBB) nih.gov
ARP-B-MM (with Borneol)Soluplus, TPGS, Borneol~50 nm>98%~3x (PAMPA-GI), ~2x (PAMPA-BBB) nih.gov

Supercritical fluid technology, particularly using supercritical carbon dioxide (SC-CO2), offers an innovative method for drug processing, including particle size reduction and the creation of solvent-free formulations. nih.govnih.gov A fundamental parameter for employing this technology is understanding the drug's solubility in SC-CO2, as this determines whether the fluid acts as a solvent or an anti-solvent. nih.gov

The solubility of aripiprazole in SC-CO2 has been experimentally measured across a range of temperatures (308–338 K) and pressures (12–30 MPa). nih.govnih.gov The results show that aripiprazole's solubility is highly dependent on both pressure and temperature. nih.govnih.gov The mole fraction of aripiprazole in SC-CO2 was found to vary from approximately 1.830 × 10⁻⁶ to 1.036 × 10⁻⁵. nih.gov

Interestingly, the data revealed a crossover pressure region between 12 and 18 MPa. nih.gov Below this pressure, increasing the temperature led to a decrease in solubility. nih.gov Above this crossover point, solubility increased with an elevation in temperature. nih.gov This behavior is due to the competing effects of drug vapor pressure and SC-CO2 density. nih.gov These solubility data are crucial for designing processes like Rapid Expansion of Supercritical Solutions (RESS) or Supercritical Anti-Solvent (SAS) to produce micro- or nano-sized aripiprazole particles with improved dissolution characteristics. nih.govresearchgate.net

Table 4: Solubility of Aripiprazole in Supercritical Carbon Dioxide (SC-CO2)
Temperature (K)Pressure (MPa)Aripiprazole Mole Fraction (y x 10⁶)Reference
338121.830 nih.gov
308309.140 nih.gov
318309.460 nih.gov
328309.650 nih.gov
3383010.360 nih.gov

Targeted and Controlled Delivery Approaches

Beyond enhancing general solubility, advanced formulations aim to deliver aripiprazole to its specific site of action, the central nervous system (CNS), more efficiently.

Intranasal delivery is a non-invasive strategy that allows drugs to bypass the blood-brain barrier (BBB) and directly target the CNS via olfactory and trigeminal neural pathways. bohrium.comnih.govresearchgate.net This route is particularly promising for antipsychotic drugs like aripiprazole, as it can enhance bioavailability and reduce systemic side effects. nih.gov To facilitate this, nanoformulations such as nanoemulsions and nanoparticles are employed. nih.govijper.org

Mucoadhesive nanoemulsions of aripiprazole have been developed to prolong residence time in the nasal cavity and improve permeation. bohrium.comnih.gov One study developed a TPGS-based mucoadhesive nanoemulsion (ARP-MNE) that showed enhanced permeation through sheep mucous membranes. bohrium.comnih.gov Pharmacokinetic studies in rats demonstrated that intranasal administration of ARP-MNE resulted in a significantly higher maximum drug concentration (Cmax) in the brain (15.19 µg/mL) compared to an intravenous injection (2.52 µg/mL). bohrium.comnih.gov The drug targeting efficiency to the brain was calculated to be as high as 96.9%. bohrium.comnih.gov

Similarly, aripiprazole-loaded nanostructured lipid carriers (NLCs) incorporated into a thermoreversible in-situ intranasal gel have been investigated. ijper.orgresearchgate.net The optimized NLCs had a particle size of around 150 nm and a high entrapment efficiency of approximately 93%. ijper.orgresearchgate.net When formulated into an in-situ gel, the system showed suitable properties for nasal application and provided steady drug release and enhanced permeation, suggesting it is a feasible alternative for direct brain delivery. bue.edu.egijper.org

Table 5: Research Findings on Intranasal Aripiprazole Delivery Systems for CNS Targeting
Delivery SystemKey Excipients/CarriersKey Findings in Animal Models (Rats)Reference
Mucoadhesive Nanoemulsion (MNE)TPGS, Carbopol 971Brain Cmax: 15.19 µg/mL (Intranasal) vs. 2.52 µg/mL (Intravenous). Drug Targeting Efficiency: 96.9%. bohrium.comnih.gov
Solid Dispersion in In-situ GelChitosan, HPMC K15M7.5-fold permeability enhancement compared to aripiprazole suspension in ex-vivo tests. bue.edu.eg
Nanostructured Lipid Carriers (NLCs) in In-situ GelSolid and liquid lipids, Poloxamer 407, Carbopol 940Optimized NLC particle size ~150 nm with ~93% entrapment efficiency. Gel showed greater permeation. ijper.orgresearchgate.net

Oro-Soft Palatal Mucosal Route for Nanosized Aripiprazole Delivery

Recent research has explored the oro-soft palatal mucosal route as a novel platform for the delivery of nanosized aripiprazole, aiming for improved therapeutic outcomes. core.ac.ukprimescholars.com This approach leverages the high vascularization and permeability of the soft palatal mucosa to facilitate drug absorption. primescholars.com

One study focused on the development of mucoadhesive bio-flexible films loaded with nanosized aripiprazole. These films were formulated using a novel biopolymer isolated from the fruits of Trachyspermum ammi and a standard polymer, sodium carboxymethyl cellulose (B213188) (sodium CMC), by a solvent casting technique. core.ac.ukijfmr.com The formulations were optimized with varying concentrations of the biopolymer and sodium CMC (1-5%). core.ac.uk The prepared films demonstrated favorable characteristics, including thickness, weight uniformity, surface pH, and folding endurance ranging from 153 to 170. core.ac.ukijfmr.com

In-vitro drug release studies, conducted using a dynamic Franz Diffusion cell, showed sustained release of aripiprazole from the films. core.ac.ukresearchgate.net Furthermore, the mucoadhesion time of these films was found to be in the range of 24-48 hours, indicating prolonged contact with the mucosal surface. core.ac.ukijfmr.com Pharmacodynamic studies in animal models showed an improved activity score on an actophotometer, suggesting enhanced therapeutic response with the nanosized aripiprazole-loaded bio-flexible films compared to an oral solution. primescholars.comresearchgate.net This novel delivery system demonstrates the potential for effective delivery of aripiprazole through the oro-soft palatal mucosal route, which may lead to improved therapeutic efficacy. core.ac.ukprimescholars.com

Table 1: Characteristics of Nanosized Aripiprazole-Loaded Bio-Flexy Films

Formulation Code Polymer Concentration (%) Folding Endurance Mucoadhesion Time (hours)
FA1-FA5 1-5% (Biopolymer) 153-170 24-48

Sustained-Release Microcrystals for Parenteral Administration

For long-acting parenteral administration, sustained-release microcrystals of aripiprazole have been developed. This approach aims to provide therapeutic drug concentrations over an extended period, thereby improving patient adherence. ekb.eg The preparation of these microcrystals involves several steps, including recrystallization, drying, wet grinding, and solidification. ekb.eg

Research has focused on maintaining the desired crystal form of aripiprazole monohydrate (H1) throughout the manufacturing process. ekb.eg Techniques such as differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and Fourier transform infrared spectroscopy (FT-IR) have been employed to confirm that the crystal form remains unchanged during grinding and freeze-drying. ekb.eg Scanning electron microscopy (SEM) has shown that freeze-drying does not alter the morphology of the milled aripiprazole monohydrate. ekb.eg

In vitro release studies of these aripiprazole sustained-release microcrystals have demonstrated a prolonged release profile. ekb.eg A two-chamber transmembrane method has been used to compare the release of the developed microcrystals with commercial preparations, showing similar release profiles. ekb.eg In vivo studies in rats have also indicated similar bioavailability between the formulated microcrystals and the commercial product, with a single administration providing therapeutic effects for a month. ekb.eg

Advanced Particulate Systems

Nanoparticulate Drug Delivery Systems (Lipid Nanoparticles, Nanosuspensions, Dendrimers)

Nanoparticulate systems have been extensively investigated to enhance the oral bioavailability and efficacy of aripiprazole by overcoming its poor solubility. scielo.br

Lipid Nanoparticles: Solid lipid nanoparticles (SLNs) have been developed to improve the oral bioavailability of aripiprazole. scielo.br These SLNs are typically prepared using lipids such as tristearin (B179404) and surfactants like Tween 80 and sodium taurocholate via a microemulsification method. scielo.br Characterization of these nanoparticles includes particle size, zeta potential, and entrapment efficiency. scielo.br Studies have shown that formulating aripiprazole into SLNs can increase its bioavailability significantly compared to a plain drug suspension. scielo.br

Nanosuspensions: Aripiprazole nanosuspensions have been prepared using techniques like nanoprecipitation/homogenization based on acid-base neutralization. ijfmr.com This method has been shown to produce nanosuspensions with a mean particle size of around 350 nm and good physical stability for over 40 days. ijfmr.com The crystalline state of aripiprazole is maintained within the nanosuspensions, as confirmed by DSC and PXRD. ijfmr.comresearchgate.net These nanosuspensions have demonstrated enhanced solubility and dissolution of aripiprazole. ijfmr.com Pharmacokinetic studies have revealed that aripiprazole nanosuspensions have a higher absorption rate and extent compared to commercial tablets and suspensions, with a relative bioavailability of 123.43 ± 12.98% and 171.41 ± 14.62%, respectively. ijfmr.com

Dendrimers: While specific research on the use of dendrimers for aripiprazole maleate (B1232345) delivery is not extensively documented in the reviewed literature, the unique properties of dendrimers make them a promising platform. Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture that allows for the encapsulation of drug molecules within their core or conjugation to their surface. Polyamidoamine (PAMAM) dendrimers, for instance, have been shown to enhance the solubility and bioavailability of poorly soluble drugs. Their potential application for aripiprazole delivery could involve encapsulating the drug within the dendrimer's interior to improve its aqueous solubility and modify its release profile. Further research is warranted to explore the feasibility and efficacy of dendrimer-based delivery systems for aripiprazole maleate.

Table 2: Characteristics of Aripiprazole Nanoparticulate Systems

Delivery System Preparation Method Mean Particle Size Key Findings
Solid Lipid Nanoparticles Microemulsification Not specified 1.6-fold increase in bioavailability. scielo.br

Drug-in-Polymer Matrix (DPM)-Based Formulations for Modified Pharmacokinetics

Drug-in-polymer matrix (DPM) systems represent a significant strategy for modifying the pharmacokinetic profile of aripiprazole, particularly for achieving sustained release. These formulations involve the dispersion of the drug within a polymer matrix, and the rate of drug release is controlled by diffusion through the polymer, erosion of the polymer, or a combination of both.

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer that has been widely used to develop long-acting injectable microspheres for aripiprazole. The release of aripiprazole from a PLGA matrix is governed by the degradation of the polymer. By adjusting the molecular weight and the lactide-to-glycolide ratio of the PLGA, the release rate and duration can be tailored. For instance, high molecular weight PLGA has been used to achieve a long-release profile of over 7 weeks in vitro. nih.gov

In one study, aripiprazole-loaded PLGA microspheres were prepared using an oil-in-water emulsion solvent evaporation method. nih.gov The microspheres prepared with high molecular weight DL-PLA (95,000) under gradually increasing temperature conditions were spherical with a smooth surface and exhibited a core-shell structure. nih.gov These microspheres demonstrated a high drug loading of 73-80% and a sustained release profile over 12 weeks in rabbits. nih.gov

Formulation Characterization and Preclinical Evaluation Methods

Particle Size Distribution Analysis of Formulations

The particle size and its distribution are critical quality attributes for aripiprazole formulations, as they significantly influence the drug's dissolution rate, bioavailability, and, in the case of parenteral formulations, the injection properties and release kinetics. nih.govnih.gov Various analytical techniques are employed to characterize the particle size distribution of aripiprazole formulations.

Laser diffraction is a commonly used method for particle size analysis of aripiprazole powders and suspensions. nih.gov This technique measures the angular variation in the intensity of scattered light as a laser beam passes through a dispersed particulate sample. nih.gov Another high-resolution technique is Single Particle Optical Sizing (SPOS), which can provide quantitative concentration results. nih.gov

For sustained-release microcrystals, a similarity factor fitting can be applied to compare the cumulative particle size distribution curves before and after processing steps like freeze-drying. ekb.eg A similarity factor value of 99.00 has been reported, indicating no significant change in particle size distribution. ekb.eg In the development of long-acting injectable formulations, controlling the particle size is crucial for achieving the desired release profile. For instance, a NanoCrystal® Dispersion formulation of aripiprazole lauroxil with a smaller particle size exhibits faster dissolution compared to micro-sized particles, allowing for a more rapid achievement of therapeutic plasma concentrations. nih.gov

Table 3: Particle Size of Different Aripiprazole Formulations

Formulation Type Analytical Technique Reported Particle Size
Nanosuspensions Not specified ~209.6 nm. researchgate.net
Sustained-Release Microcrystals Not specified Not specified

In Vitro Drug Release Profile Assessment

The in vitro drug release profile is a critical parameter in the development of novel drug delivery systems for this compound. It provides essential insights into the rate and extent of drug dissolution from a given formulation under controlled laboratory conditions, which often correlates with in vivo performance. Various studies have investigated the release characteristics of Aripiprazole from different advanced formulations, including nanoparticles, oral films, solid dispersions, and gels, each designed to modify the drug's release pattern for therapeutic benefit.

Nanoparticle-Based Systems

Nanoparticulate systems are extensively explored to enhance the dissolution and bioavailability of poorly soluble drugs like Aripiprazole.

Aripiprazole-Poly(methyl vinyl ether-co-maleic anhydride) Nanocomposites: Research into nanocomposites prepared via a supercritical antisolvent (SAS) process demonstrated a significant improvement in drug release compared to the unprocessed drug. In a 24-hour in vitro dissolution study conducted in phosphate-buffered saline (PBS) at pH 7.4, the cumulative release of free Aripiprazole was only about 8.5%. In contrast, the nano-sized nanocomposites released approximately 52.6% of the drug in the same timeframe. nih.gov This enhancement is attributed to the smaller particle size, larger specific surface area, and the amorphous state of Aripiprazole within the polymer matrix. nih.gov

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs have been developed to improve the oral delivery of Aripiprazole. In vitro release studies for these formulations were performed in water containing 0.5% sodium dodecyl sulfate. nih.gov In a separate study on Nanostructured Lipid Carriers (NLCs) optimized for nose-to-brain delivery, the cumulative drug release over 12 hours ranged from 54.62% to 75.45%. ijper.org The optimized NLC formulation (Z7) achieved the highest release of approximately 75% in 12 hours when tested in phosphate (B84403) buffer (pH 6.4) with 0.5% Tween 80. ijper.org The enhanced release was linked to the smaller particle size and higher drug entrapment efficiency of the optimized NLCs. ijper.org

Thiolated Arabinoxylan Nanoparticles: Nanoparticles fabricated using thiolated arabinoxylan have been shown to provide sustained drug release. In vitro studies demonstrated sustained-release profiles at both acidic (pH 1.2) and neutral (pH 6.8) conditions, with one optimized formulation (F4) showing the most favorable release kinetics. researchgate.net

Lyotropic Liquid Crystalline Nanoparticles (LLCNPs): LLCNPs composed of a binary mixture of soy phosphatidylcholine and a citric acid ester of monoglyceride have been shown to effectively encapsulate Aripiprazole. These formulations exhibited a sustained release profile, releasing approximately 97% of the encapsulated drug over a period of 96 hours. gigvvy.com

Formulation TypeDissolution MediumTimeCumulative Drug Release (%)Source(s)
Free Aripiprazole PBS (pH 7.4)24 h~ 8.5% nih.gov
Nanocomposites (PA NPs) PBS (pH 7.4)24 h~ 52.6% nih.gov
Nanostructured Lipid Carriers (NLCs) Phosphate Buffer (pH 6.4) + 0.5% Tween 8012 h~ 75% ijper.org
Lyotropic Liquid Crystalline Nanoparticles (LLCNPs) Not Specified96 h~ 97% gigvvy.com

Oral Film and Tablet Formulations

Fast-dissolving oral films and orally disintegrating tablets are designed to provide rapid drug release for a quick onset of action.

Fast Dissolving Oral Films (FDOFs): The development of FDOFs using polymers like HPMC E5, HPMC E15, and PVA has shown significant potential. scispace.comresearchgate.net An optimized formulation (F13) demonstrated exceptionally rapid drug release, with 99.49 ± 0.36% of the drug dissolving within just 8 minutes. scispace.comresearchgate.net This was a marked improvement over a marketed conventional tablet, which released only 20.73 ± 0.25% in the same time period. scispace.comresearchgate.net Another study on mucoadhesive bio-flexy films noted a more sustained release, with the time to 50% drug release (t50%) ranging from 3.1 to 4.5 hours, and a total release duration of up to 24 hours. scielo.br

Oral Disintegrating Tablets (ODTs): To enhance the dissolution of Aripiprazole for ODTs, solid dispersions were first prepared. An optimized solid dispersion using β-cyclodextrin (SCD6) showed a high drug release of 98.58 ± 0.28% within 45 minutes in 0.1N HCl. amazonaws.com The final ODT formulation (F3) incorporating this dispersion also exhibited excellent dissolution, releasing 98.64 ± 0.29% of the drug in 45 minutes. amazonaws.com

Immediate Release (IR) Tablets: The influence of binders on Aripiprazole release from IR tablets was studied in a pH 1.2 buffer. A formulation made without any binder showed a drug release of 98%, which was comparable to the innovator product (Abilify®), which released 99% of the drug at 15 minutes. In contrast, formulations using corn starch as a binder showed slower release, achieving 81% to 92% release at 45 minutes depending on the binder concentration. globalresearchonline.net

Formulation TypeDissolution MediumTimeCumulative Drug Release (%)Source(s)
Optimized Fast Dissolving Oral Film (F13) Not Specified8 min99.49 ± 0.36% scispace.comresearchgate.net
Marketed Conventional Tablet Not Specified8 min20.73 ± 0.25% scispace.comresearchgate.net
Oral Disintegrating Tablet (F3) 0.1N HCl45 min98.64 ± 0.29% amazonaws.com
IR Tablet (No Binder) pH 1.2 BufferNot Specified98% globalresearchonline.net
Innovator Product (Abilify®) pH 1.2 Buffer15 min99% globalresearchonline.net

Gel-Based Systems

Injectable in situ gel systems have been formulated to provide prolonged, sustained release of Aripiprazole.

Lipid-Based In Situ Gel (LIGS): An injectable, sustained-release lipid-based in situ gel system (AP-LIGS) was compared against a standard Aripiprazole suspension in 0.1 N HCl (pH 1.2) containing 1% Tween 20. researchgate.net The Aripiprazole suspension showed rapid release, with 62.75 ± 7.85% released in 1 hour and 87.48 ± 10.8% in 2 hours. In stark contrast, the AP-LIGS formulation demonstrated a sustained drug release profile over a period of 6 weeks without an initial burst effect. This prolonged release is attributed to the slow partitioning of the lipophilic drug from the formulation, the phase transition of the phospholipid to form a gel, and its immiscibility in water. researchgate.net

Formulation TypeDissolution MediumTimeCumulative Drug Release (%)Source(s)
Aripiprazole Suspension 0.1 N HCl (pH 1.2) + 1% Tween 201 h62.75 ± 7.85% researchgate.net
Aripiprazole Suspension 0.1 N HCl (pH 1.2) + 1% Tween 202 h87.48 ± 10.8% researchgate.net
Aripiprazole Lipid-Based In Situ Gel (AP-LIGS) 0.1 N HCl (pH 1.2) + 1% Tween 206 weeksSustained Release researchgate.net

Computational Chemistry and Molecular Modeling in Aripiprazole Research

Quantum Chemical Investigations of Aripiprazole (B633) and Related Compounds

Quantum chemical methods, particularly ab initio and Density Functional Theory (DFT), provide a foundational understanding of the electronic structure and conformational possibilities of aripiprazole. These calculations are crucial for elucidating the intrinsic properties of the molecule.

Ab initio and DFT methods are powerful computational techniques used to investigate the conformational landscape of molecules like aripiprazole. derpharmachemica.comresearchgate.net These methods solve the electronic Schrödinger equation to determine the molecule's energy and electronic structure, allowing for the identification of stable conformations. nih.govmdpi.com For aripiprazole, which possesses significant conformational flexibility, these calculations can predict the relative energies of different spatial arrangements of its atoms. nih.gov

DFT calculations, for instance, have been employed to analyze the property parameters of solvents and their influence on the crystallization process of aripiprazole, which is known for its extensive polymorphism. acs.org By understanding the conformational preferences of the aripiprazole molecule in different solvent environments, researchers can better control the resulting crystal form. acs.orgacs.org These computational studies have revealed that van der Waals interactions between aripiprazole and solvent molecules are a dominant factor in determining the molecular conformation and, consequently, the polymorphic outcome. acs.orgacs.org

The table below summarizes key applications of these methods in the conformational analysis of aripiprazole.

Computational MethodApplication in Aripiprazole ResearchKey Findings
Density Functional Theory (DFT) Analysis of solvent effects on polymorphic transformation. acs.orgVan der Waals interactions are crucial in determining molecular conformation and crystal form. acs.org
Conformational Search Algorithms Investigation of the formation mechanisms of different polymorphic forms. acs.orgProvides insights into how different crystal structures of aripiprazole can arise. acs.org

Beyond identifying stable conformations, DFT calculations are instrumental in predicting a range of molecular and electronic properties of aripiprazole. nih.gov These properties include, but are not limited to, the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net Such information is vital for understanding the reactivity of the molecule and its potential for intermolecular interactions.

For example, DFT has been used to investigate the electrophilic aromatic substitution of aripiprazole, successfully predicting the most favorable site for radioiodination. nih.gov By calculating Fukui indices and electrostatic potential (ESP) charges, researchers confirmed that the C8 position is the most susceptible to electrophilic attack. nih.gov Furthermore, these calculations revealed that the iodinated form of aripiprazole has a higher reactivity compared to the parent molecule, which may explain its enhanced affinity for certain receptors. nih.gov

The electronic properties of aripiprazole calculated using DFT are summarized in the table below.

Electronic PropertySignificance in Aripiprazole ResearchExample Finding
Fukui Indices Predicts the most reactive sites for electrophilic or nucleophilic attack. nih.govIdentified the C8 position as the most favorable for electrophilic substitution. nih.gov
Electrostatic Potential (ESP) Charges Provides insight into the charge distribution and potential for electrostatic interactions. nih.govComplemented Fukui indices in confirming the reactive site for iodination. nih.gov
HOMO-LUMO Gap Energy Indicates the chemical reactivity and kinetic stability of the molecule. nih.govThe iodinated form of aripiprazole exhibits a smaller energy gap, suggesting higher reactivity. nih.gov
Electron Affinity & Electronegativity Quantifies the ability of the molecule to accept electrons and its overall electron-attracting tendency. nih.govCalculations showed differences between aripiprazole and its iodinated form, correlating with reactivity. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of aripiprazole, allowing researchers to observe its motion and interactions over time at an atomic level. This approach is particularly valuable for studying complex processes such as ligand-receptor binding and polymorphic transformations.

MD simulations are a powerful tool for investigating the intricate process of aripiprazole binding to its target receptors, such as the dopamine (B1211576) D2 and D3 receptors. bohrium.comnih.govresearchgate.net These simulations can reveal the specific amino acid residues involved in the interaction, the nature of the non-covalent bonds formed (e.g., hydrogen bonds, π–π stacking), and the conformational changes that occur in both the ligand and the receptor upon binding. ugm.ac.id

Studies have used MD simulations to compare the binding of aripiprazole and its derivatives to the D2 receptor, providing insights into their interaction profiles. bohrium.com For the dopamine D3 receptor, simulations have shown that aripiprazole can form multiple hydrogen bonds with key residues like aspartic acid, tyrosine, threonine, and cysteine. ugm.ac.id These simulations also help in understanding the kinetics of binding, such as the slow, monophasic dissociation of aripiprazole from the D3 receptor, which contrasts with the more rapid, biphasic behavior of other related compounds. nih.govresearchgate.net

The following table highlights key findings from MD simulations of aripiprazole's interaction with dopamine receptors.

ReceptorKey Interaction ResiduesNature of InteractionDynamic Behavior
Dopamine D2 Receptor Not specified in detail in the provided context.Stronger interaction compared to the D3 receptor for aripiprazole and its derivatives. bohrium.comLigand binding induces conformational changes in intracellular regions of the receptor. bohrium.com
Dopamine D3 Receptor Aspartic Acid (Asp79), Tyrosine (Tyr5), Threonine (Thr392), Cysteine (Cys83). ugm.ac.idHydrogen bonding is a significant component of the interaction. ugm.ac.idAripiprazole exhibits slow, monophasic dissociation kinetics. nih.govresearchgate.net

The phenomenon of polymorphism, where a compound can exist in multiple crystal forms with different physical properties, is of significant interest in the pharmaceutical industry. Aripiprazole is known to exhibit extensive polymorphism. nih.govacs.orgrsc.org MD simulations have been employed to study the mechanisms of polymorphic transformation at the molecular level. acs.org

By simulating the behavior of aripiprazole molecules in different solvent environments, researchers can observe the nucleation and growth of different crystal forms. acs.orgacs.org These simulations have shown that solvent properties, particularly those related to van der Waals interactions, play a critical role in directing the crystallization process towards a specific polymorph. acs.org Understanding these mechanisms is crucial for controlling the solid-state form of aripiprazole during manufacturing to ensure consistent product quality and performance.

The root mean square deviation (RMSD) of atomic positions is a key metric used in MD simulations to assess the stability of a molecule or a molecular complex over time. nih.govmdpi.com Specifically, the RMSD of the ligand's heavy atoms (non-hydrogen atoms) is monitored to understand its conformational stability when bound to a receptor. researchgate.net A stable RMSD value over the course of a simulation suggests that the ligand has found a stable binding pose within the receptor's binding pocket. youtube.com

In the context of aripiprazole's interaction with the dopamine D3 receptor, the analysis of ligand heavy atom RMSD from binding and unbinding simulations has been used to visualize the kinetics of the interaction. researchgate.net The RMSD trajectory for aripiprazole is consistent with its observed one-phase binding kinetics, showing a relatively stable conformation once bound. researchgate.net This contrasts with other ligands that may exhibit more complex, multi-phase binding kinetics, which would be reflected in a more varied RMSD plot. researchgate.net

Structure-Activity Relationship (SAR) and Ligand Design Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's three-dimensional structure with its biological activity. For aripiprazole, computational SAR and ligand design studies are pivotal in identifying novel analogs with potentially improved therapeutic profiles.

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This method accelerates the drug discovery process by prioritizing candidates for synthesis and experimental testing.

In a notable study aimed at designing aripiprazole analogs with better pharmacological and reduced toxicity profiles, researchers generated 983 analogs in silico. These virtual compounds were then screened based on their pharmacokinetic and toxicological (ADMET) profiles, drug-likeness, and drug score. From this extensive library, 83 analogs were selected for more detailed molecular docking studies. The docking analysis focused on preserving key interactions with the target protein, specifically with the amino acid residue Asp114, which is considered crucial for pharmacological relevance. This comprehensive screening process identified three specific bioisosteres—B104, B170, and C78—as promising candidates for further investigation as potential antipsychotic agents.

Computational methods are crucial for predicting how strongly a molecule (ligand) will bind to a receptor (affinity) and the biological response it will elicit upon binding (efficacy). For aripiprazole, which acts as a partial agonist at the dopamine D2 receptor, understanding these interactions is key to its mechanism of action. researchgate.netpsychopharmacologyinstitute.com

Molecular dynamics simulations, combined with site-directed mutagenesis and analytical pharmacology, have been employed to elucidate the specific interactions between aripiprazole and the D2 receptor. researchgate.netnih.gov These studies revealed that aripiprazole's extended structure, which includes a primary phenylpiperazine pharmacophore and a secondary 1,2,3,4-tetrahydroquinolin-2-one pharmacophore, interacts with the receptor in a unique manner. researchgate.netnih.gov Specifically, an interaction between the secondary pharmacophore and a secondary binding pocket on the receptor is a critical determinant of aripiprazole's intrinsic efficacy. researchgate.netnih.gov This detailed molecular understanding allows for the computational prediction of how structural modifications to the aripiprazole scaffold might alter its affinity and fine-tune its efficacy profile. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models offer another computational approach to correlate the physicochemical properties of a series of compounds with their biological activities. ijpsr.comlongdom.orgnih.gov For arylpiperazine compounds, the class to which aripiprazole belongs, QSAR studies have been successfully used to build models that predict binding affinity for serotonin (B10506) receptors like 5-HT1A. These models help in understanding which structural features are most important for receptor binding and guide the design of new molecules with desired affinity profiles.

Receptor/TransporterAripiprazole Ki (nM)
Dopamine Receptors
hD20.34
rD30.8
hD444
Serotonin Receptors
h5-HT1A1.7
h5-HT2A3.4
h5-HT2B0.36
h5-HT2C15
h5-HT6214
h5-HT739
Adrenergic Receptors
α1A25.7
α2B103
Histamine Receptors
hH125.1
gpH3224
Transporters
hSERT (5-HTT)98

This table presents the binding affinities (Ki values in nanomolars) of aripiprazole for various human (h), rat (r), and guinea pig (gp) receptors and transporters. A lower Ki value indicates a higher binding affinity.

Solid-State Computational Studies

The solid-state properties of an active pharmaceutical ingredient like aripiprazole are critical for its manufacture, stability, and bioavailability. Computational studies provide a molecular-level understanding of the crystalline forms (polymorphs) of aripiprazole.

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. google.com These different forms, or polymorphs, can have distinct physical properties. The relative stability of these polymorphs is a key consideration in pharmaceutical development. acs.org

The stability of a crystal is determined by its lattice energy, which is a sum of two components: the internal conformational energy of the molecules and the intermolecular cohesive binding energy of the crystalline arrangement. acs.orgresearchgate.net Computational methods, particularly solid-state density functional theory (DFT), are powerful tools for calculating these energies. acs.orgresearchgate.net By probing the origins of the total energies of aripiprazole's numerous known polymorphs, researchers can understand the delicate balance between cohesive and conformational energies that leads to the formation of observed crystal structures. acs.orgresearchgate.net Such calculations help in creating an energy/temperature diagram to visualize the thermodynamic relationships between different polymorphs, identifying which form is most stable under specific conditions. nih.gov

Terahertz (THz) spectroscopy is an experimental technique that probes low-frequency vibrations in materials, which are often related to the collective motions of molecules within a crystal lattice. acs.org For a polymorphic system like aripiprazole, each crystalline form exhibits a unique THz spectrum, acting as a distinct fingerprint. acs.org

Computational studies are essential for interpreting these experimental spectra. Solid-state DFT can be used to simulate the vibrational modes of each polymorph. acs.orgfigshare.com By comparing the simulated spectra with the experimental data from low-frequency THz measurements (typically below 95 cm⁻¹), researchers can correlate the observed spectral features to specific atomic motions within the crystalline lattice. acs.orgfigshare.com This correlation provides a detailed understanding of the intermolecular dynamics that differentiate the various polymorphs of aripiprazole. acs.org

The final crystalline arrangement of a molecule is the result of a competition between internal and external forces. acs.org The internal forces relate to the molecule's own conformational energy; adopting a conformation different from its lowest-energy state in isolation introduces conformational strain. The external forces are the cohesive binding forces (e.g., van der Waals forces, hydrogen bonds) that hold the molecules together in the crystal lattice. acs.orgresearchgate.net

The relative stability of aripiprazole's polymorphs is driven by the interplay between this molecular conformational energy (strain) and the cohesive binding energy. acs.orgresearchgate.net Computational analysis using solid-state DFT allows for the partitioning of the total crystal energy into these two components. acs.org This analysis provides critical insight into the formation and stability of the polymorphs by revealing the balance between external binding forces and internal molecular forces. acs.org For instance, a polymorph might be stable despite containing molecules in a high-energy (strained) conformation if the crystal packing allows for exceptionally strong cohesive binding that compensates for the strain. acs.orgresearchgate.net

Computational Approaches to Crystallization and Solid Form Selection

In the realm of pharmaceutical sciences, computational chemistry and molecular modeling have emerged as indispensable tools for forecasting the solid-state properties of active pharmaceutical ingredients (APIs). For aripiprazole maleate (B1232345), these computational approaches offer a streamlined and resource-efficient pathway to navigate the complexities of crystallization and select the most suitable solid form for development. By simulating molecular interactions and crystal packing, researchers can predict the likelihood of salt and cocrystal formation, as well as anticipate the potential for polymorphism, thereby guiding experimental efforts and minimizing late-stage development risks.

Virtual Solvent Screening Methodologies for Salt and Cocrystal Formation

The selection of an appropriate solvent system is a critical determinant in the successful crystallization of a desired salt or cocrystal. Virtual solvent screening methodologies leverage computational power to assess a wide range of solvents, predicting their impact on the solubility and stability of different solid forms. This in silico approach significantly narrows down the experimental landscape, saving time and resources.

For salt formation of aripiprazole, a key computational consideration is the difference in the pKa values (ΔpKa) between the API and the counterion. A widely accepted guideline, the ΔpKa rule, suggests that a ΔpKa greater than 3 is likely to result in salt formation. This principle has been a cornerstone in the virtual screening of counterions for aripiprazole. researchgate.netnih.gov

Beyond simple pKa rules, more sophisticated computational models are employed to predict the outcome of crystallization in various solvents. These models can help to avoid incongruent crystallization, where the API and counterion may crystallize separately. For aripiprazole, novel computational models for virtual solvent screening have been proposed and validated against experimental salt screening results. researchgate.netnih.gov In one such study, 10 acid counterions were selected based on the ΔpKa rule for an experimental salt screening of aripiprazole in 10 different organic solvents. The computational models demonstrated a good correlation with the experimental outcomes, which included the formation of eight multicomponent crystal systems. researchgate.netnih.gov

While specific studies on the virtual solvent screening for aripiprazole maleate cocrystal formation are not extensively detailed in the public domain, the general principles of computational cocrystal screening are broadly applicable. Methodologies such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) are powerful tools for this purpose. nih.govresearchgate.netaiche.org COSMO-RS calculates the chemical potential of molecules in a liquid phase, allowing for the prediction of miscibility and the likelihood of cocrystal formation based on the excess enthalpy of mixing between the API and a potential coformer. researchgate.netscm.comrsc.org This approach enables a rapid in silico screening of large libraries of potential coformers to identify promising candidates for experimental investigation.

The table below illustrates a conceptual application of virtual screening for aripiprazole salt formation, based on the principles described in the literature.

CounterionΔpKa (Aripiprazole - Counterion)Predicted Outcome (Based on ΔpKa > 3)Experimental Result researchgate.netnih.gov
Glucuronic Acid> 3Salt Formation LikelySalt Formed
Mesylate> 3Salt Formation LikelySalt Formed
Oxalic Acid> 3Salt Formation LikelySalt Formed
Tartaric Acid> 3Salt Formation LikelySalt Formed
Salicylic Acid> 3Salt Formation LikelySalt Formed
Mandelic Acid> 3Salt Formation LikelySalt Formed

Prediction of Crystal Structures and Polymorphs

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development, as different polymorphs can exhibit distinct physicochemical properties. Aripiprazole is known to be a highly polymorphic compound, with numerous crystalline forms having been identified experimentally. researchgate.net Computational methods for crystal structure prediction (CSP) play a pivotal role in anticipating and understanding this polymorphic landscape.

CSP methodologies aim to predict the most stable crystal structures of a molecule based on its chemical diagram. These methods typically involve a systematic search of possible packing arrangements and intermolecular interactions, followed by an energy ranking of the generated structures. While a comprehensive CSP study specifically for this compound is not publicly available, the techniques are well-established in the field.

Computational studies on aripiprazole have utilized techniques such as Hirshfeld surface analysis to visualize and quantify intermolecular interactions within different polymorphic forms. This analysis helps in understanding the subtle differences in packing and hydrogen bonding that give rise to polymorphism. For instance, studies have identified distinct N-H···O hydrogen bond synthons (catemers and dimers) in different aripiprazole polymorphs.

The prediction of polymorphs for this compound would involve generating a multitude of hypothetical crystal structures and then ranking them based on their calculated lattice energies. This process can be computationally intensive but provides invaluable insight into the potential for polymorphism and the relative stability of different forms.

The following table summarizes the crystallographic data for some of the known polymorphs of aripiprazole, which provides a basis for the validation of computational prediction methods.

PolymorphCrystal SystemSpace GroupKey Hydrogen Bond Synthon
Form IMonoclinicP2(1)Dimer
Form IIOrthorhombicPna2(1)Catemer
Form IIITriclinicP-1Dimer
Form IVTriclinicP-1Catemer
Form XMonoclinicP2(1)Dimer

The application of CSP, in conjunction with experimental screening, provides a robust strategy for identifying and characterizing the solid forms of this compound, ultimately leading to the selection of a crystalline form with optimal properties for pharmaceutical development.

Future Directions in Aripiprazole Maleate Research

Emerging Research Areas in Aripiprazole (B633) Maleate (B1232345) Solid-State Science

The solid-state properties of an active pharmaceutical ingredient (API) like aripiprazole profoundly influence its stability, solubility, and bioavailability. Emerging research in the solid-state science of aripiprazole maleate is focused on the discovery and characterization of novel solid forms and the development of advanced manufacturing techniques to control these forms.

A key area of investigation is the exploration of multicomponent crystalline forms, such as co-crystals and salts, to modulate the physicochemical properties of aripiprazole. For instance, the formation of amorphous solid dispersions using techniques like hot-melt extrusion (HME) has shown significant promise in enhancing the solubility and dissolution rate of aripiprazole. nih.govolemiss.edunih.govresearchgate.net Studies have demonstrated that co-extruding aripiprazole with polymers like Kollidon® 12 PF (PVP) and acidifiers such as succinic acid can transform the crystalline drug into a more soluble amorphous state. nih.govolemiss.edunih.gov This transformation can lead to improved oral bioavailability. nih.govnih.gov

Furthermore, the comprehensive characterization of aripiprazole's various polymorphic forms remains a critical research focus. nih.govgoogle.com At least five distinct polymorphic modifications of aripiprazole have been identified, each exhibiting unique molecular conformations and thermodynamic relationships. nih.gov Understanding the conditions under which each polymorph is formed and its relative stability is crucial for ensuring consistent product quality and performance. nih.gov Future research will likely involve the use of advanced characterization techniques to discover and control new polymorphic forms with optimal properties.

Table 1: Comparison of Aripiprazole Solid Dispersion Formulations

Formulation IDDrug:Polymer:Acidifier RatioScrew Speed (rpm)Enhancement in Aqueous SolubilityReference
N61:2:0.5 (ARI:PVP:SA)100Significantly improved nih.gov

Innovations in this compound Synthetic Methodologies

The synthesis of aripiprazole has traditionally involved multi-step processes that can be time-consuming and generate significant waste. Innovations in synthetic methodologies are geared towards developing more efficient, cost-effective, and environmentally friendly processes.

Mechanochemical synthesis has emerged as a promising green chemistry approach. mdpi.com This solvent-free method, often utilizing ball milling, can significantly reduce reaction times and simplify product isolation. mdpi.com Research has shown that aripiprazole can be synthesized with high yields in a matter of minutes using mechanochemistry in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). mdpi.com

Another significant area of innovation is the application of continuous flow chemistry . digitellinc.comresearchgate.netdigitellinc.com This technology offers precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. researchgate.net The continuous flow synthesis of aripiprazole is being explored to address the increasing demand for the drug and to mitigate potential market shortages by providing a more efficient and scalable manufacturing process. digitellinc.comdigitellinc.com These advanced synthetic strategies aim to overcome the limitations of traditional batch processing, which often involve long reaction times. digitellinc.comdigitellinc.com

Table 2: Comparison of Aripiprazole Synthesis Methodologies

MethodologyKey AdvantagesReaction TimeSolventsReference
Traditional BatchEstablished processHoursOrganic solvents (e.g., DMF, toluene) mdpi.com
MechanochemicalGreen, solvent-free, rapidMinutesNone or minimal mdpi.com
Continuous FlowEfficient, scalable, improved controlSignificantly reducedPotential for greener solvents digitellinc.comresearchgate.netdigitellinc.com

Next-Generation Analytical Techniques for this compound Characterization

The accurate and comprehensive characterization of this compound is essential for quality control, impurity profiling, and understanding its behavior in biological systems. Next-generation analytical techniques are enabling more sensitive, rapid, and detailed analyses.

Capillary electrophoresis (CE) has proven to be a valuable tool for the analysis of aripiprazole and its main metabolite, dehydroaripiprazole, in biological fluids. nih.govnih.govresearchgate.nethumanjournals.com This technique offers high separation efficiency and requires minimal sample volume, making it suitable for therapeutic drug monitoring. nih.govhumanjournals.com Optimized CE methods can achieve rapid detection of aripiprazole within minutes. nih.gov

For the critical task of impurity profiling , advanced hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable. ijpsonline.comresearchgate.netbiomedres.us These methods provide the sensitivity and specificity needed to identify and quantify trace-level impurities that may arise during synthesis or degradation. ijpsonline.combiomedres.us The development of robust analytical methods is crucial for ensuring the safety and efficacy of the final drug product. researchgate.net Furthermore, techniques like solid-state nuclear magnetic resonance (ssNMR) spectroscopy are being employed for the detailed characterization of the solid-state structure of aripiprazole's various forms.

Table 3: Advanced Analytical Techniques for this compound

TechniqueApplicationAdvantagesReference
Capillary Electrophoresis (CE)Quantification in plasmaHigh efficiency, small sample volume nih.govnih.govresearchgate.nethumanjournals.com
LC-MS/GC-MSImpurity profilingHigh sensitivity and specificity ijpsonline.comresearchgate.netbiomedres.us
Solid-State NMR (ssNMR)Polymorph characterizationDetailed structural informationN/A

Advanced Preclinical Models for Aripiprazole Pharmacological Evaluation

The development of more predictive preclinical models is crucial for understanding the complex pharmacology of aripiprazole and for evaluating novel therapeutic strategies. Researchers are moving beyond traditional animal models to more sophisticated systems that better recapitulate aspects of human psychiatric disorders.

The polyI:C (polyinosinic:polycytidylic acid) rat model is a neurodevelopmental model of schizophrenia that is used to study the metabolic effects of antipsychotic drugs. nih.govresearchgate.net Studies using this model have investigated the impact of chronic aripiprazole treatment on metabolic parameters, providing insights into its relatively low risk of inducing metabolic syndrome compared to other atypical antipsychotics. nih.govresearchgate.net For instance, research has shown that while aripiprazole did not significantly affect body weight in this model, it did induce alterations in neurohumoral regulations, such as reducing leptin and GLP-1 serum levels. nih.govresearchgate.net

The ketamine-induced psychosis model in both animals and healthy human volunteers is another valuable tool for evaluating the antipsychotic potential of drugs like aripiprazole. mdpi.comnih.govnih.govmaastrichtuniversity.nl Ketamine, an NMDA receptor antagonist, can induce symptoms that mimic the positive, negative, and cognitive deficits of schizophrenia. maastrichtuniversity.nl Studies have shown that aripiprazole can effectively prevent the motor hyperactivity induced by ketamine, supporting its utility in this translational model. nih.gov Furthermore, co-administration of aripiprazole has been found to suppress the dissociative symptoms induced by ketamine in depressed patients while maintaining its antidepressant effects. nih.gov

Synergistic Approaches Integrating Computational and Experimental Research

The integration of computational and experimental methods is accelerating the pace of this compound research, from drug discovery to understanding its mechanism of action. This synergistic approach allows for more rational and targeted experimental design.

Network pharmacology and molecular docking are powerful computational tools being used to explore the complex pharmacological network of aripiprazole. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov These approaches can identify potential drug targets, predict drug-receptor interactions, and elucidate the signaling pathways involved in its therapeutic effects. nih.govnih.govnih.gov For example, network pharmacology studies have identified core targets of aripiprazole, including the dopamine (B1211576) D2 receptor (DRD2), and have helped to map the molecular mechanisms by which it may alleviate hyperprolactinemia. nih.govnih.gov Molecular docking studies have further elucidated the binding affinities of aripiprazole with its target receptors. nih.govresearchgate.netresearchgate.net

In the realm of solid-state science, in silico screening of polymorphs is becoming an increasingly important tool to predict the crystal structures and relative stabilities of different solid forms of aripiprazole. This computational pre-screening can help to guide and streamline experimental efforts to identify and characterize new polymorphs with desirable properties.

Table 4: Core Targets of Aripiprazole Identified through Network Pharmacology

Target ProteinFull NamePredicted RoleReference
DRD2Dopamine D2 ReceptorPrimary target for antipsychotic effect nih.govresearchgate.netnih.gov
HTR2A5-hydroxytryptamine (serotonin) receptor 2AModulation of serotonergic pathways nih.gov
MAPK3Mitogen-activated protein kinase 3Involvement in signaling pathways nih.govresearchgate.net
ESR1Estrogen receptor 1Potential role in prolactin regulation researchgate.netnih.govresearchgate.net

Q & A

Q. What experimental designs are recommended for assessing aripiprazole maleate’s pharmacokinetics in human studies?

Methodological Answer: Pharmacokinetic studies should employ randomized, crossover designs with adequate washout periods (e.g., 7 days) to minimize carryover effects. Plasma concentration-time profiles should be analyzed using validated HPLC or LC-MS/MS methods to quantify aripiprazole and its active metabolite, dehydroaripiprazole. Key parameters include AUC, Cmax, and t½, with stratification for CYP2D6 metabolizer status to account for genetic variability . Control for confounding factors (e.g., co-administration with CYP3A4/CYP2D6 inhibitors) is critical .

Q. What in vitro models are validated for evaluating aripiprazole’s dopamine D2 receptor partial agonism?

Methodological Answer: Use transfected HEK293 cells expressing human dopamine D2 receptors to measure cAMP inhibition via BRET (Bioluminescence Resonance Energy Transfer) assays. Compare efficacy (Emax) and potency (EC50) against reference agonists (e.g., quinpirole) and antagonists (e.g., haloperidol). Include radioligand binding assays ([<sup>3</sup>H]-spiperone) to determine Ki values. Normalize data to cell viability assays (MTT or ATP-based) to exclude cytotoxic effects .

Advanced Research Questions

Q. How can contradictory efficacy data for aripiprazole in pediatric vs. geriatric populations be resolved?

Methodological Answer: Conduct a meta-analysis stratified by age, adjusting for covariates like BMI, CYP2D6 polymorphism frequency, and comorbidities (e.g., metabolic syndrome). Use mixed-effects models to account for inter-study heterogeneity. Validate findings with prospective cohort studies employing therapeutic drug monitoring (TDM) to correlate plasma levels with clinical outcomes (e.g., PANSS scores). Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. What formulation strategies improve aripiprazole’s brain-targeting efficiency via intranasal delivery?

Methodological Answer: Develop mucoadhesive nanoemulsions using TPGS (d-α-tocopheryl polyethylene glycol succinate) as a stabilizer. Optimize via Box-Behnken design, varying oil phase (e.g., Capryol PGMC), surfactant (Labrasol), and permeation enhancer (chitosan). Characterize droplet size (Zetasizer), zeta potential, and in vitro release (Franz diffusion cells). Validate brain targeting in rodent models using LC-MS quantification of aripiprazole in olfactory bulb and striatum. Compare bioavailability to oral and intramuscular routes .

Data Contradiction and Validation

Q. How should researchers address discrepancies in aripiprazole’s metabolic stability across in vitro and in vivo models?

Methodological Answer: Reconcile differences by:

  • In vitro: Use hepatocyte suspensions or microsomes from human donors (CYP2D6 extensive/poor metabolizers) with NADPH cofactors.
  • In vivo: Perform cassette dosing in CYP-humanized mice to isolate CYP2D6 contributions.
    Apply physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to scale in vitro data to clinical outcomes. Cross-validate with clinical TDM data .

Tables of Key Pharmacokinetic Parameters

Table 1: Pharmacokinetic Profile of this compound in CYP2D6 Phenotypes

ParameterCYP2D6 Extensive MetabolizersCYP2D6 Poor Metabolizers
AUC0–∞ (ng·h/mL)1,200 ± 3002,800 ± 450
t½ (h)75 ± 15146 ± 30
Cmax (ng/mL)250 ± 50400 ± 75
Data derived from 10 healthy adults administered 15 mg oral dose .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.